molecular formula C6H7IN2O2 B1298446 5-Iodo-1,3-dimethyluracil CAS No. 40738-83-8

5-Iodo-1,3-dimethyluracil

Katalognummer: B1298446
CAS-Nummer: 40738-83-8
Molekulargewicht: 266.04 g/mol
InChI-Schlüssel: XUUVRIXNFFFPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The effect of 5-iodo-1,3-dimethyluracil on the incorporation of [125I] 5-iodo-2′ -deoxyuridine [125I radiolabelled IdUrd] in DNA of cancer cells has been studied. Synthesis of this compound from aromatic organomercurials;  5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′ -mercuriobis(1,3-dimethyluracil) has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-iodo-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVRIXNFFFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347503
Record name 5-Iodo-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40738-83-8
Record name 5-Iodo-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 5-Iodo-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources to ensure accuracy and relevance.

Core Chemical Properties

This compound is a halogenated derivative of 1,3-dimethyluracil, a pyrimidine base. Its chemical structure and fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol
CAS Number 40738-83-8
Appearance Solid
Melting Point 225 °C (decomposes)
Solubility Soluble in DMSO (10 mg/mL)

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While comprehensive raw data is best obtained from dedicated chemical databases, the expected spectral characteristics are outlined below.

Spectroscopy Expected Features Data Source
¹H NMR Signals corresponding to the two N-methyl groups and the C6-proton. The chemical shift of the C6-proton would be influenced by the adjacent iodo group.[1]
¹³C NMR Resonances for the two N-methyl carbons, the carbonyl carbons (C2 and C4), the iodinated carbon (C5), and the C6 carbon.[1]
Infrared (IR) Characteristic absorption bands for C=O (carbonyl) stretching, C-N stretching, and C-H stretching of the methyl groups.[1]
Mass Spectrometry The molecular ion peak (M+) at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, iodine, and isocyanate moieties.[1]

Experimental Protocols

Synthesis of this compound

A common and environmentally friendly method for the iodination of pyrimidine derivatives involves direct iodination using iodine and a silver salt under solvent-free conditions.[2]

Materials:

  • 1,3-Dimethyluracil

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

Procedure:

  • In a mortar, combine 1,3-dimethyluracil and a stoichiometric amount of iodine and silver nitrate.

  • Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid mixture is worked up. This typically involves dissolving the mixture in a suitable organic solvent and filtering to remove insoluble silver salts.

  • The organic filtrate is then washed, dried, and the solvent is evaporated to yield the crude product.

An older method for the synthesis of this compound involves the use of aromatic organomercurials, such as 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil). However, due to the toxicity of mercury compounds, this method is less commonly used.

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Biological Activity and Potential Mechanism of Action

This compound has been investigated for its effects in cancer research. Studies have shown that it can influence the incorporation of [¹²⁵I] 5-iodo-2'-deoxyuridine ([¹²⁵I]IdUrd) into the DNA of cancer cells. This suggests that this compound may interfere with DNA synthesis or repair pathways.

While the precise signaling pathways involving this compound are not yet fully elucidated, its structural similarity to thymine and the known mechanisms of other halogenated pyrimidines, such as 5-fluorouracil (5-FU), provide insights into its potential modes of action. 5-FU is known to exert its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, and by being incorporated into DNA and RNA, leading to cellular damage.[3][4] Similarly, this compound could potentially be metabolized and incorporated into DNA, leading to DNA damage and triggering cellular repair mechanisms or apoptosis.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a conceptual representation of its potential mechanism of action.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1,3-Dimethyluracil Grinding Mechanical Grinding (Solvent-Free) Start->Grinding Reagents Iodine (I₂) + Silver Nitrate (AgNO₃) Reagents->Grinding Crude_Product Crude this compound Grinding->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Synthesis and Purification Workflow

Potential_Mechanism_of_Action cluster_cellular_processes Cellular Processes cluster_cellular_response Cellular Response Compound This compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Metabolic_Activation Metabolic Activation (Potential) Cellular_Uptake->Metabolic_Activation DNA_Incorporation Incorporation into DNA Metabolic_Activation->DNA_Incorporation DNA_Damage DNA Damage (e.g., strand breaks) DNA_Incorporation->DNA_Damage Replication_Inhibition Inhibition of DNA Replication DNA_Incorporation->Replication_Inhibition DNA_Repair Activation of DNA Repair Pathways DNA_Damage->DNA_Repair Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis DNA_Repair->Apoptosis If damage is irreparable Replication_Inhibition->Apoptosis

Potential Mechanism of Action

References

5-Iodo-1,3-dimethyluracil synthesis from 1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-iodo-1,3-dimethyluracil from its precursor, 1,3-dimethyluracil. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying electrophilic substitution.

Introduction

1,3-dimethyluracil is a methylated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an iodine atom at the C5 position of the pyrimidine ring significantly alters its electronic properties and steric profile, making this compound a versatile synthon for further chemical modifications. The C-I bond can be readily functionalized through various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. The effect of this compound on the incorporation of [¹²⁵I] 5-iodo-2′-deoxyuridine in the DNA of cancer cells has been investigated.[1]

Synthetic Approaches

The synthesis of this compound from 1,3-dimethyluracil is primarily achieved through electrophilic iodination. This reaction involves the attack of an electrophilic iodine species on the electron-rich C5 position of the 1,3-dimethyluracil ring. Several reagent systems can be employed to generate the necessary electrophilic iodine, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. This guide will focus on three prominent methods:

  • Iodination using N-Iodosuccinimide (NIS) with an Acid Catalyst: A widely used and efficient method for the iodination of various aromatic and heteroaromatic compounds.

  • Iodination using Molecular Iodine (I₂) with an Oxidizing Agent: A classical approach where an oxidizing agent is used to generate a more potent electrophilic iodine species from molecular iodine.

  • Solvent-Free Iodination using Iodine and Silver Nitrate: An environmentally benign approach that proceeds via mechanical grinding, minimizing the use of hazardous solvents.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

ParameterValueReference
Reagents 1,3-Dimethyluracil, N-Iodosuccinimide, Concentrated Sulfuric AcidGeneral Protocol[2]
Stoichiometry (Substrate:NIS) 1 : 1.0-1.2[2]
Catalyst Catalytic amount of H₂SO₄[2]
Solvent Acetonitrile[2]
Temperature Room Temperature[2]
Reaction Time Up to 16 hours[2]
Yield High (exact yield for this substrate not specified)[2]

Table 2: Iodination using Molecular Iodine and Nitric Acid

ParameterValueReference
Reagents 1,3-Dimethyluracil, Iodine (I₂), Nitric Acid (HNO₃)General Protocol[3]
Solvent Acetic Acid (AcOH)[3]
Temperature Room Temperature[3]
Reaction Time Short[3]
Yield 90-98% (for various activated aromatics)[3]

Table 3: Solvent-Free Iodination using Iodine and Silver Nitrate

ParameterValueReference
Reagents 1,3-Dimethyluracil, Iodine (I₂), Silver Nitrate (AgNO₃)[4]
Conditions Mechanical Grinding (Mortar and Pestle)[4]
Reaction Time 20-30 minutes[4]
Yield 70-98% (for various pyrimidine derivatives)[4]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using the aforementioned methods.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This protocol is adapted from a general procedure for the iodination of deactivated aromatic compounds.[2]

Materials:

  • 1,3-Dimethyluracil

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1,3-dimethyluracil (1.0 equivalent) in acetonitrile.

  • To this solution, add N-iodosuccinimide (1.0-1.2 equivalents) at room temperature.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for up to 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

  • If the product precipitates, collect it by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Method 2: Iodination using Molecular Iodine and Nitric Acid

This protocol is based on a general method for the iodination of activated aromatic compounds.[3]

Materials:

  • 1,3-Dimethyluracil

  • Iodine (I₂)

  • Nitric Acid (HNO₃)

  • Acetic Acid (AcOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1,3-dimethyluracil in acetic acid in a suitable reaction vessel.

  • Add molecular iodine (I₂) to the solution.

  • Carefully add nitric acid as the oxidizing agent.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the reaction to completion using TLC.

  • Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted iodine with a sodium thiosulfate solution and then extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified.

Method 3: Solvent-Free Iodination using Iodine and Silver Nitrate

This environmentally friendly protocol is adapted from a method for the iodination of pyrimidine derivatives.[4]

Materials:

  • 1,3-Dimethyluracil

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Mortar and Pestle

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

Procedure:

  • In a mortar, combine 1,3-dimethyluracil, solid iodine, and silver nitrate.

  • Grind the mixture together using a pestle. The reaction is typically exothermic and a color change may be observed.

  • Continue grinding for 20-30 minutes until the reaction is complete, as indicated by TLC analysis.

  • Add a saturated solution of sodium thiosulfate to the mortar to quench any unreacted iodine.

  • The solid product is then isolated, which may involve filtration and washing with water.

  • Further purification can be achieved by recrystallization.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophilic iodine species and the subsequent attack by the electron-rich 1,3-dimethyluracil.

Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

G Synthesis Workflow of this compound A 1. Reactant Preparation (1,3-Dimethyluracil + Iodinating Agent) B 2. Iodination Reaction (Formation of the C-I bond) A->B Mixing & Stirring C 3. Reaction Quenching (Neutralization of reagents) B->C Workup D 4. Product Extraction (Separation from aqueous phase) C->D Phase Separation E 5. Purification (Recrystallization or Chromatography) D->E Isolation F 6. Characterization (NMR, MS, etc.) E->F Analysis

Caption: General workflow for the synthesis of this compound.

Proposed Mechanism of Electrophilic Iodination

The following diagram illustrates the proposed mechanism for the electrophilic iodination of 1,3-dimethyluracil. This mechanism is general and applies to the different methods, with the primary difference being the specific nature of the electrophilic iodine species (I⁺) generated.

G Mechanism of Electrophilic Iodination cluster_0 Step 1: Generation of Electrophilic Iodine (I⁺) cluster_1 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Re-aromatization I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Oxidation/Activation Oxidant Oxidizing Agent (e.g., HNO₃, NIS-H⁺, AgNO₃) Oxidant->I_plus DMU 1,3-Dimethyluracil Sigma Sigma Complex (Resonance Stabilized) DMU->Sigma + I⁺ Sigma2 Sigma Complex Product This compound Sigma2->Product - H⁺ Base Base (e.g., H₂O, HSO₄⁻) Base->Product

Caption: Proposed mechanism for the electrophilic iodination of 1,3-dimethyluracil.

Conclusion

The synthesis of this compound from 1,3-dimethyluracil can be effectively achieved through several electrophilic iodination methods. The choice of method will depend on factors such as desired yield, reaction scale, available reagents, and environmental considerations. The protocols provided in this guide, along with the summarized quantitative data and mechanistic insights, offer a solid foundation for researchers and scientists to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Further optimization of the reaction conditions for specific laboratory settings may be beneficial to maximize yields and purity.

References

Spectroscopic Profile of 5-Iodo-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-1,3-dimethyluracil, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents a combination of available mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic values based on the analysis of structurally related compounds. The methodologies provided are generalized protocols applicable to the spectroscopic analysis of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2Singlet1HH-6
~3.4 - 3.6Singlet3HN3-CH3
~3.2 - 3.4Singlet3HN1-CH3

Disclaimer: The 1H NMR data presented above are predicted values based on the analysis of similar uracil derivatives. Actual experimental values may vary.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmAssignment
~161 - 163C4 (C=O)
~151 - 153C2 (C=O)
~145 - 147C6
~70 - 72C5
~37 - 39N3-CH3
~28 - 30N1-CH3

Disclaimer: The 13C NMR data presented above are predicted values based on the analysis of similar uracil derivatives. Actual experimental values may vary.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm-1)IntensityAssignment
~3000 - 2850MediumC-H stretch (methyl)
~1710 - 1650StrongC=O stretch (asymmetric)
~1650 - 1600StrongC=O stretch (symmetric)
~1600 - 1550MediumC=C stretch
~1450 - 1350MediumC-H bend (methyl)
~1250 - 1150MediumC-N stretch
~600 - 500Medium-WeakC-I stretch

Disclaimer: The IR data presented above are predicted values based on characteristic absorption regions for the functional groups present in the molecule. Actual experimental values may vary.

Table 4: Mass Spectrometry Data

Source: NIST Mass Spectrometry Data Center (via PubChem)

m/zRelative IntensityAssignment
266Base Peak[M]+• (Molecular Ion)
238[M - CO]+•
195[M - CO - HNCH]+•
168[M - 2CO - NCH3]+•
42[CH3CN]+•

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm-1.

    • Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The spectrometer can be a standalone instrument or coupled with a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

5-Iodo-1,3-dimethyluracil mechanism of action in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Mechanism of Action of 5-Iodo-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated pyrimidine derivative with potential applications in oncology and virology. While direct studies on this specific compound are limited, a comprehensive analysis of its structural analogue, 5-iodouracil, provides a strong hypothetical framework for its mechanism of action. The primary proposed mechanism is the potent, mechanism-based inactivation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine and 5-fluorouracil (5-FU) catabolism. By inhibiting DPD, this compound could enhance the efficacy and alter the pharmacokinetics of 5-FU. A secondary potential mechanism, common to 5-halopyrimidines, is radiosensitization through modulation of DNA synthesis and repair pathways. This guide details these proposed mechanisms, summarizes relevant quantitative data from closely related analogues, and provides detailed experimental protocols to facilitate further investigation.

Introduction and Chemical Properties

This compound is an organoiodine compound belonging to the family of substituted uracils.[1] Its structure is analogous to the endogenous pyrimidine uracil, but with an iodine atom at the 5th position and methyl groups at the N1 and N3 positions. These substitutions are critical to its chemical properties and biological activity. Halogenation at the C5 position is a common strategy in the development of antimetabolites, most notably in the widely used anticancer drug 5-fluorouracil (5-FU).[2][3] The N1 and N3 dimethylation prevents its incorporation into nucleic acids as a nucleoside, suggesting its mechanism is likely mediated through protein interactions or metabolic modulation rather than direct DNA integration.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 40738-83-8[4]
Molecular Formula C₆H₇IN₂O₂[1][4]
Molecular Weight 266.04 g/mol [4]
Appearance Solid
Melting Point 225 °C (decomposes)
Solubility Soluble in DMSO (10 mg/mL)

Core Mechanisms of Action

Primary Proposed Mechanism: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most probable mechanism of action for this compound is the inhibition of dihydropyrimidine dehydrogenase (DPD), also known as DPYD.[5][6] DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, responsible for breaking down uracil and thymine.[6] Crucially, it also metabolizes over 80% of administered 5-FU into its inactive form, dihydrofluorouracil.[3][7] Therefore, inhibition of DPD can dramatically increase the half-life and bioavailability of 5-FU, enhancing its therapeutic effect but also potentially increasing its toxicity if not dosed correctly.[5][7]

Studies on the closely related compound 5-iodouracil (lacking the N-methyl groups) have shown it to be a potent, mechanism-based inactivator of DPD.[8] The proposed steps are:

  • Competitive Binding : 5-iodouracil acts as a substrate for DPD, binding to the active site.

  • Enzymatic Reduction : The enzyme reduces the 5,6-double bond of the pyrimidine ring, forming the reactive intermediate 5-iodo-5,6-dihydrouracil.

  • Covalent Modification : This reactive intermediate is then attacked by a nucleophilic residue in the enzyme's active site (identified as a cysteine), leading to the release of iodide and the formation of a permanent, covalent bond between the uracil analogue and the enzyme.[8][9] This process results in irreversible inactivation of DPD.

Given its structural similarity, this compound is hypothesized to follow the same inactivation pathway. The N1 and N3 methyl groups would prevent the compound from being a substrate for enzymes in the anabolic (nucleic acid synthesis) pathway, thus channeling it specifically towards interactions with catabolic enzymes like DPD.

Pyrimidine_Catabolism_Inhibition cluster_pathway Pyrimidine Catabolism Pathway cluster_inhibition Mechanism of Inhibition 5-FU 5-FU DPD DPD 5-FU->DPD Uracil Uracil Uracil->DPD Thymine Thymine Thymine->DPD FUH2 Dihydrofluorouracil (Inactive) DPD->FUH2 NADPH->NADP+ Dihydrouracil Dihydrouracil DPD->Dihydrouracil NADPH->NADP+ Dihydrothymine Dihydrothymine DPD->Dihydrothymine NADPH->NADP+ Inhibitor This compound Inhibitor->DPD Mechanism-based Inactivation

Figure 1. Proposed inhibition of the pyrimidine catabolism pathway by this compound.
Secondary Proposed Mechanism: Radiosensitization

Halogenated pyrimidines, particularly the nucleoside analogue 5-iodo-2'-deoxyuridine (IUdR), are well-established radiosensitizers.[10][11] When incorporated into DNA in place of thymidine, the iodine atom increases the local absorption of ionizing radiation, leading to the generation of uracil radicals and subsequent DNA strand breaks.[12][13]

While this compound itself cannot be directly incorporated into DNA, it may act as a radiosensitizer through an indirect mechanism. A study noted that this compound affects the cellular incorporation of radiolabeled [125I] 5-iodo-2'-deoxyuridine.[14] This suggests it could modulate the activity of enzymes involved in nucleoside metabolism or transport, thereby increasing the uptake and DNA incorporation of other radiosensitizing agents like IUdR.

Quantitative Data on Bioactivity

Direct quantitative data (e.g., IC₅₀, Kᵢ) for the interaction of this compound with specific cellular targets are not available in the public literature. However, data from its parent compound, 5-iodouracil , and a structurally related N1,N3-disubstituted analogue provide valuable context for its potential potency.

Table 2: Quantitative Inactivation Data for Dihydropyrimidine Dehydrogenase (DPD) by 5-Iodouracil *

ParameterValueEnzyme SourceReference
Partition Coefficient 4.5Bovine Liver[8]
Inactivation Stoichiometry 1.7 mol / mol of enzyme-bound flavinBovine Liver[8]
Reactive Intermediate Stoichiometry 2.1 mol / mol of active sitesBovine Liver[8]
Inhibitor Type Mechanism-based (Irreversible)Bovine Liver[8]
*Data is for the analogue 5-iodouracil, not this compound. The partition coefficient represents the number of turnover events per inactivation event.

Table 3: Anticancer Activity of a Related N1,N3-Disubstituted 5-Iodouracil Analogue *

CompoundCell LineIC₅₀ (µg/mL)Reference
N1,N3-dicyclohexylmethyl-5-iodouracil HepG2 (Human Liver Cancer)16.5[2][15]
*This data provides context for the potential cytotoxicity of N1,N3-disubstituted 5-iodouracils against cancer cells.

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

DPD Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory kinetics of this compound on purified DPD enzyme or liver cytosol preparations.

Materials and Reagents:

  • Purified DPD or liver S9 fraction

  • This compound

  • Thymine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • UV/Vis Spectrophotometer or HPLC system

  • 96-well UV-transparent plates (for spectrophotometric assay)

Protocol Steps:

  • Enzyme Preparation : Dilute the purified DPD or cytosolic fraction in potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

  • Pre-incubation : In a 96-well plate or microcentrifuge tube, mix the enzyme solution with various concentrations of the inhibitor (or vehicle control). Allow to pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing the substrate (Thymine) and the cofactor (NADPH).

  • Reaction Monitoring : Monitor the rate of reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16] Alternatively, stop the reaction at various time points with an acid quench and analyze the depletion of thymine or formation of dihydrothymine by HPLC.

  • Data Analysis : Plot the reaction rates against the inhibitor concentration. For time-dependent inactivation, plot the pseudo-first-order rate constants (k_obs) against inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

DPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme 1. Prepare DPD Enzyme Dilution prep_inhibitor 2. Prepare Serial Dilutions of this compound prep_reagents 3. Prepare Substrate/Cofactor Mix (Thymine + NADPH) initiate 5. Initiate Reaction by adding Substrate/Cofactor Mix prep_reagents->initiate pre_incubate 4. Pre-incubate Enzyme with Inhibitor (or Vehicle) at 37°C pre_incubate->initiate monitor 6. Monitor NADPH Depletion (Absorbance at 340 nm) over time initiate->monitor calc_rates 7. Calculate Initial Reaction Rates monitor->calc_rates plot_data 8. Plot Rate vs. [Inhibitor] calc_rates->plot_data determine_kinetics 9. Determine IC₅₀, Kᵢ, and k_inact plot_data->determine_kinetics

Figure 2. Experimental workflow for the DPD enzyme inhibition assay.
Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a chosen cancer cell line (e.g., HepG2, colorectal cancer lines like HCT116, or others).

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate spectrophotometer (ELISA reader).

Protocol Steps:

  • Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound (or vehicle control).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization : Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of >650 nm.[17]

  • Data Analysis : Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the inhibitor concentration to determine the IC₅₀ value.

MTT_Assay_Workflow start 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Cell Adherence) start->incubate1 treat 3. Treat Cells with This compound incubate1->treat incubate2 4. Incubate for Exposure Time (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read end 9. Calculate % Viability and Determine IC₅₀ read->end

Figure 3. Experimental workflow for the cell viability MTT assay.

Conclusion and Future Directions

This compound presents a compelling profile as a potential modulator of pyrimidine metabolism. Based on strong evidence from its close analogue, 5-iodouracil, its primary mechanism of action is likely the irreversible inactivation of dihydropyrimidine dehydrogenase. This activity could be leveraged to improve the therapeutic window of 5-fluorouracil, a cornerstone of cancer chemotherapy. Furthermore, its potential to indirectly influence radiosensitization warrants investigation.

The critical next step for the scientific and drug development community is the direct experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for characterizing the interaction of this compound with DPD and for quantifying its cytotoxic effects on cancer cells. Future research should focus on obtaining precise kinetic data (Kᵢ, k_inact), assessing its effects in combination with 5-FU in various cancer cell lines, and exploring its potential as a radiosensitizer in preclinical models. Such studies will be instrumental in determining the ultimate therapeutic potential of this compound.

References

The Biological Activity of Halogenated 1,3-Dimethyluracils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of halogenated 1,3-dimethyluracils. The introduction of a halogen atom at the C5 position of the uracil ring, a privileged scaffold in medicinal chemistry, has been shown to significantly modulate the biological properties of these compounds. This document summarizes the available quantitative data on their anticancer and antiviral activities, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Biological Activity Data

The biological activities of halogenated 1,3-dimethyluracils and closely related analogues have been evaluated against various cancer cell lines and viruses. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Anticancer Activity of Halogenated Uracil Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
5-Fluorouracil (Reference)HCT-116Colon Carcinoma7.9
5-Fluorouracil (Reference)HT-29Colon Carcinoma>100[1]
5-Fluorouracil (Reference)MCF-7Breast Adenocarcinoma8.5[2]
5-Fluorouracil (Reference)A549Lung Carcinoma15.1[2]
5-Fluorouracil (Reference)HeLaCervical Adenocarcinoma10.2[2]
5-Fluorouracil ConjugateDU 145Prostate CancerLower than 5-FU
5-Fluorouracil ConjugateHeLaCervical CancerLower than 5-FU
6-(2-aminoethyl)amino-5-chlorouracil--Ki = 0.165 µM (Thymidine Phosphorylase Inhibition)[3]

Note: Data for directly halogenated 1,3-dimethyluracils is limited in the public domain. The data for 5-Fluorouracil and its derivatives are included for comparative purposes.

Table 2: Antiviral Activity of Halogenated and N1,N3-Disubstituted Uracil Derivatives

CompoundVirusCell LineEC₅₀ (µM)Citation
5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracilHuman flu A/H3N2, A/H1N1pdm09, RS virusMDCKActive[4]
1-Benzyl-3-(3,5-dimethylbenzyl)uracilHuman Cytomegalovirus (HCMV)HELPotent Inhibition[1]
1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracilHuman Immunodeficiency Virus 1 (HIV-1)MT-4Potent Inhibition[1]
5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridineHerpes Simplex Virus-1 (HSV-1)-Equipotent to Acyclovir[5]
5-(1-Azido-2-bromoethyl)-2'-deoxyuridineDuck Hepatitis B Virus (DHBV)-2.6-6.6[5]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDuck Hepatitis B Virus (DHBV)-0.31-1.55[6]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilHuman Cytomegalovirus (HCMV)-3.1[6]

Note: This table includes data for structurally related N1,N3-disubstituted uracils and other 5-halouracil derivatives to provide insights into potential antiviral activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key assays used to evaluate the biological activity of halogenated 1,3-dimethyluracils.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549, Vero)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Halogenated 1,3-dimethyluracil compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Principle: A confluent monolayer of host cells is infected with a virus, which forms localized areas of cell death or "plaques". The presence of an effective antiviral agent will reduce the number of plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete culture medium

  • Halogenated 1,3-dimethyluracil compounds

  • Overlay medium (e.g., medium with carboxymethyl cellulose or agarose)

  • Staining solution (e.g., crystal violet)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the growth medium and infect the cells with a diluted virus suspension (multiplicity of infection, MOI, calculated to produce 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Thymidine Phosphorylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme thymidine phosphorylase (TP), which is involved in pyrimidine metabolism and angiogenesis.

Principle: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The activity can be monitored by measuring the change in absorbance as thymidine is converted to thymine.

Materials:

  • Recombinant human thymidine phosphorylase

  • Thymidine (substrate)

  • Potassium phosphate buffer

  • Halogenated 1,3-dimethyluracil compounds (inhibitors)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and the TP enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, thymidine.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 290 nm over time.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ or Kᵢ value.[3][7]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential mechanisms of action and experimental workflows relevant to the study of halogenated 1,3-dimethyluracils.

Potential Anticancer Mechanisms

The anticancer activity of halogenated uracils can be attributed to several mechanisms, primarily through the disruption of nucleic acid synthesis and function.

anticancer_mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Inhibition of DNA Synthesis cluster_2 DNA Damage Halogenated_1,3-Dimethyluracil Halogenated_1,3-Dimethyluracil Metabolites Metabolites Halogenated_1,3-Dimethyluracil->Metabolites Thymidylate_Synthase Thymidylate_Synthase Metabolites->Thymidylate_Synthase Inhibition DNA_Incorporation Incorporation into DNA Metabolites->DNA_Incorporation dTMP dTMP Thymidylate_Synthase->dTMP DNA_Synthesis DNA_Synthesis dUMP dUMP dUMP->Thymidylate_Synthase dTMP->DNA_Synthesis DNA_Strand_Breaks DNA Strand Breaks DNA_Incorporation->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Potential anticancer mechanisms of halogenated 1,3-dimethyluracils.

Potential Antiviral Mechanisms

The antiviral activity of nucleoside analogues often involves the inhibition of viral polymerases. While halogenated 1,3-dimethyluracils are not nucleosides, they may interfere with viral nucleic acid replication through various mechanisms.

antiviral_mechanism cluster_0 Viral Replication Cycle cluster_1 Inhibition by Halogenated Uracil Viral_Entry Viral_Entry Viral_Uncoating Viral_Uncoating Viral_Entry->Viral_Uncoating Viral_Polymerase Viral RNA/DNA Polymerase Viral_Uncoating->Viral_Polymerase Viral_Assembly Viral_Assembly Viral_Polymerase->Viral_Assembly Inhibition_of_Replication Inhibition of Viral Replication Viral_Release Viral_Release Viral_Assembly->Viral_Release Halogenated_Uracil Halogenated 1,3-Dimethyluracil Halogenated_Uracil->Viral_Polymerase Inhibition

Caption: Potential antiviral mechanism via viral polymerase inhibition.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of a library of halogenated 1,3-dimethyluracils.

cytotoxicity_workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of Compounds Compound_Treatment Treat Cells with Compounds Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

Halogenated 1,3-dimethyluracils represent a class of compounds with potential for development as anticancer and antiviral agents. The available data, primarily from structurally related compounds, suggest that the nature of the halogen atom and other substitutions on the uracil ring play a critical role in determining biological activity. Further systematic studies on a series of 5-halogenated 1,3-dimethyluracils are warranted to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into this promising class of molecules.

References

5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodo-1,3-dimethyluracil is a pivotal precursor in the field of organic synthesis, particularly in the development of novel therapeutic agents and functionalized biomolecules. Its structure, featuring a reactive C-I bond at the 5-position of the pyrimidine ring, renders it an ideal substrate for a variety of cross-coupling reactions. This guide provides an in-depth overview of its synthesis, properties, and extensive applications as a versatile building block for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with well-defined physical properties.[1] Its structural characteristics have been thoroughly investigated using various spectroscopic techniques.[2][3]

PropertyValueReference
Molecular Formula C₆H₇IN₂O₂
Molecular Weight 266.04 g/mol [4]
Appearance Solid
Melting Point 225 °C (decomposes)[1]
Solubility Soluble in DMSO (10 mg/mL)
CAS Number 40738-83-8[4]
Spectroscopic DataAvailability / Reference
¹H NMR Available[3]
¹³C NMR Available[3]
Mass Spectrometry Available[2][3]
Infrared (IR) Spectroscopy Available[2][3]

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Historically, methods involving organomercurial intermediates were reported. However, modern approaches favor more direct and environmentally benign methods, such as electrophilic iodination. A green chemistry approach utilizes mechanical grinding under solvent-free conditions, offering high yields and short reaction times.[5]

Synthesis_Workflow Start 1,3-Dimethyluracil Reaction Iodination Reaction Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS) Reagents->Reaction Solvent Solvent (e.g., DCM, or Solvent-Free) Solvent->Reaction Product This compound Purification Workup & Purification (e.g., Filtration, Recrystallization) Purification->Product Reaction->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Iodination of 1,3-Dimethyluracil

This protocol is based on a general procedure for the direct iodination of electron-rich heterocycles.[6]

  • Reaction Setup: To a solution of 1,3-dimethyluracil (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL), add N-Iodosuccinimide (NIS) (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, for instance, Boron Trifluoride Etherate (BF₃·OEt₂) (0.2 mmol), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C, C-N, and other bonds, enabling the synthesis of a diverse array of 5-substituted uracil derivatives.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex A->B R¹-I C Transmetalation Complex B->C R²-M D Reductive Elimination Precursor C->D D->A R¹-R² Product Coupled Product (R¹-R²) R1I This compound (R¹-I) R2M Coupling Partner (R²-M) (e.g., Boronic Acid, Alkyne) Suzuki_Reaction Uracil This compound Catalyst Pd Catalyst Base Uracil->Catalyst Boronic R-B(OH)₂ Boronic->Catalyst Product 5-R-1,3-dimethyluracil Catalyst->Product Sonogashira_Reaction Uracil This compound Catalyst Pd Catalyst Cu(I) co-catalyst Base Uracil->Catalyst Alkyne R-C≡CH Alkyne->Catalyst Product 5-(R-C≡C)-1,3-dimethyluracil Catalyst->Product Heck_Reaction Uracil This compound Catalyst Pd Catalyst Base Uracil->Catalyst Alkene R-CH=CH₂ Alkene->Catalyst Product 5-(R-CH=CH)-1,3-dimethyluracil Catalyst->Product Buchwald_Hartwig_Reaction Uracil This compound Catalyst Pd Catalyst Ligand Base Uracil->Catalyst Amine R¹R²NH Amine->Catalyst Product 5-(R¹R²N)-1,3-dimethyluracil Catalyst->Product

References

Crystal Structure of 5-Iodo-1,3-dimethyluracil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to outline the current publicly available information regarding the crystal structure of 5-Iodo-1,3-dimethyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and crystallographic databases, a complete, publicly accessible crystal structure determination for this specific compound could not be located. This document details the type of information that is currently unavailable and the standard experimental protocols that would be employed for such a characterization.

Data Presentation: The Search for Quantitative Crystallographic Data

A thorough investigation of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded a specific CCDC deposition number or an associated publication detailing the crystal structure of this compound. Consequently, the quantitative data typically presented in a crystallographic study is not available at this time.

For a comprehensive analysis, the following crystallographic data would be essential and would typically be summarized in structured tables:

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆H₇IN₂O₂
Formula Weight266.04
Temperature (K)Not Available
Wavelength (Å)Not Available
Crystal SystemNot Available
Space GroupNot Available
Unit Cell Dimensions
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
ZNot Available
Calculated Density (Mg/m³)Not Available
Absorption Coefficient (mm⁻¹)Not Available
F(000)Not Available
Refinement Details
Goodness-of-fit on F²Not Available
Final R indices [I>2σ(I)]Not Available
R indices (all data)Not Available

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

This table would typically list key intramolecular distances and angles, providing insight into the molecule's geometry. For this compound, this would include, but not be limited to:

AtomsLength (Å) / Angle (°)
Bond Lengths
I(1) - C(5)Not Available
N(1) - C(2)Not Available
N(1) - C(6)Not Available
N(1) - C(7)Not Available
C(2) - O(2)Not Available
C(2) - N(3)Not Available
N(3) - C(4)Not Available
N(3) - C(8)Not Available
C(4) - O(4)Not Available
C(4) - C(5)Not Available
C(5) - C(6)Not Available
Bond Angles
C(6) - N(1) - C(2)Not Available
O(2) - C(2) - N(3)Not Available
C(2) - N(3) - C(4)Not Available
O(4) - C(4) - C(5)Not Available
I(1) - C(5) - C(4)Not Available
N(1) - C(6) - C(5)Not Available
Torsion Angles
C(6) - N(1) - C(2) - N(3)Not Available
N(1) - C(2) - N(3) - C(4)Not Available
C(2) - N(3) - C(4) - C(5)Not Available
N(3) - C(4) - C(5) - C(6)Not Available
C(4) - C(5) - C(6) - N(1)Not Available
C(5) - C(6) - N(1) - C(2)Not Available

Experimental Protocols: A Generalized Approach

In the absence of a specific published method for the synthesis and crystallization of this compound, this section outlines a generalized experimental protocol based on standard organic synthesis and crystallization techniques for similar uracil derivatives.

Synthesis of this compound

A plausible synthetic route would involve the direct iodination of 1,3-dimethyluracil.

Materials:

  • 1,3-dimethyluracil

  • Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

  • A suitable solvent (e.g., chloroform, dichloromethane, or acetic acid)

  • A base (e.g., sodium bicarbonate or pyridine, if necessary)

  • Deionized water

  • Sodium thiosulfate solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyluracil in the chosen solvent.

  • Iodination: Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: If a non-aqueous solvent was used, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or controlled cooling methods.

Materials:

  • Purified this compound

  • A suitable solvent or solvent system (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture thereof)

Procedure:

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Evaporation: Leave the solution undisturbed in a loosely covered container at room temperature to allow for the slow evaporation of the solvent.

  • Controlled Cooling: Alternatively, after dissolution in a hot solvent, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.

  • Crystal Harvesting: Once well-formed single crystals appear, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis

Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Mandatory Visualization

To illustrate the generalized workflow for determining the crystal structure of a small molecule like this compound, the following diagram is provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure (CIF File)

Caption: Generalized workflow for the determination of the crystal structure of this compound.

Conclusion

While the chemical properties and potential applications of this compound are of interest to the scientific community, a definitive crystal structure has not been reported in the public domain. The experimental protocols outlined above provide a standard framework for the synthesis, crystallization, and structural determination of this compound. The availability of precise crystallographic data would be invaluable for computational modeling, understanding intermolecular interactions, and informing the design of new therapeutic agents. Researchers possessing unpublished data on the crystal structure of this compound are encouraged to deposit it in a public repository such as the Cambridge Crystallographic Data Centre to advance further research.

Solubility Profile of 5-Iodo-1,3-dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Iodo-1,3-dimethyluracil in common laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including in vitro biological assays, formulation development, and synthetic chemistry. This document compiles available quantitative and qualitative solubility data for this compound and structurally related compounds, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound and analogous compounds in various common laboratory solvents is summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the crystalline form of the compound. The data presented here is for general guidance, and experimental verification is recommended for specific applications.

CompoundSolventSolubilityTemperature (°C)
This compound Dimethyl sulfoxide (DMSO)10 mg/mLNot Specified
UracilDimethyl sulfoxide (DMSO)~50 mg/mLNot Specified
UracilDimethylformamide (DMF)~60 mg/mLNot Specified
UracilEthanol~0.8 mg/mLNot Specified
UracilPhosphate-buffered saline (PBS), pH 7.2~8 mg/mLNot Specified
UracilWater~20 mg/mL25
UracilEthanol~10 mg/mL25
5-FluorouracilWater12.5 mg/LNot Specified
5-FluorouracilMethanolSlightly solubleNot Specified
5-FluorouracilAcetoneSlightly solubleNot Specified
5-FluorouracilDimethyl sulfoxide (DMSO)Good solubilityNot Specified

Note: "Not Specified" indicates that the temperature was not reported in the source material. "Slightly soluble" and "Good solubility" are qualitative descriptors from the source.

The available data indicates that this compound exhibits good solubility in DMSO. For structurally similar compounds like uracil, solubility is highest in polar aprotic solvents such as DMSO and DMF, moderate in aqueous buffers, and lower in alcohols like ethanol. Halogenated uracils, such as 5-fluorouracil, also show a preference for DMSO as a solvent. It is generally observed that the solubility of uracil and its derivatives in aqueous and alcoholic solvents is temperature-dependent.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of a compound in a specific solvent at a defined temperature.

Materials:

  • The compound of interest (e.g., this compound)

  • The selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • A calibrated analytical balance

  • A temperature-controlled shaker or incubator

  • A centrifuge

  • A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of the Saturated Solution:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification of the Dissolved Solute:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility Assessment Workflow

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity in a range of common laboratory solvents. This systematic approach ensures a comprehensive understanding of the compound's solubility profile.

G A Start: Compound of Interest B Initial Qualitative Assessment: Add ~1-2 mg to 0.5 mL of solvent A->B C Visually Soluble? B->C D Quantitative Analysis (e.g., HPLC, UV-Vis) C->D Yes E Insoluble or Sparingly Soluble C->E No J Report Solubility Data D->J F Apply Heat/Sonication E->F G Soluble after treatment? F->G H Note as 'Soluble with aid' G->H Yes I Confirm Insolubility G->I No H->J I->J

Caption: A general workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to perform experimental verification of solubility under the specific conditions of your experiment.

Potential applications of 5-Iodo-1,3-dimethyluracil in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dimethyluracil, a halogenated derivative of the pyrimidine nucleobase, is emerging as a significant building block in medicinal chemistry. Its strategic functionalization at the 5-position with an iodine atom offers a versatile handle for a variety of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of uracil derivatives with potential therapeutic applications. While research into the direct biological activity of this compound is ongoing, its primary role lies as a key intermediate in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of its synthesis, potential applications, and the biological activities of its derivatives, supported by experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1,3-dimethyluracil. Several methods have been reported, with a common approach involving the use of an iodinating agent in the presence of a suitable solvent and catalyst.

Experimental Protocol: Iodination of 1,3-dimethyluracil

This protocol is adapted from a general method for the iodination of pyrimidine derivatives.[1]

Materials:

  • 1,3-dimethyluracil

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Acetonitrile

  • Mortar and pestle

  • Saturated sodium thiosulfate solution

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine 1,3-dimethyluracil (1 equivalent), solid iodine (0.25 equivalents), and silver nitrate (2 equivalents).

  • Add a few drops of acetonitrile to the mixture.

  • Grind the mixture using a pestle for 20-30 minutes at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • The solid residue is then collected and washed with methanol.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is as a versatile precursor for the synthesis of more complex molecules with enhanced biological activities. The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for drug discovery.

Logical Workflow for Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A 1,3-Dimethyluracil B Iodination A->B C This compound B->C D Palladium-Catalyzed Cross-Coupling C->D E Library of Derivatives D->E F Anticancer Screening (e.g., MTT Assay) E->F G Antimicrobial Screening (e.g., MIC Determination) E->G H Structure-Activity Relationship (SAR) Studies F->H G->H I Lead Compound H->I

Caption: Drug discovery workflow using this compound.

Biological Activities of this compound Derivatives

While data on the intrinsic biological activity of this compound is limited, numerous studies have demonstrated the potent anticancer and antimicrobial activities of its N-substituted and C5-substituted derivatives.

Anticancer Activity

Derivatives of 5-iodouracil have shown promising activity against various cancer cell lines. For instance, N1,N3-disubstituted 5-iodouracil analogs have been investigated for their cytotoxic effects.

Table 1: Anticancer Activity of a 5-Iodouracil Derivative [2]

CompoundCell LineIC₅₀ (µg/mL)
N1,N3-dicyclohexylmethyl-5-iodouracilHepG2 (Human liver cancer)16.5
Antimicrobial Activity

N-substituted 5-iodouracil derivatives have also been evaluated for their antibacterial properties.

Table 2: Antibacterial Activity of N-Substituted 5-Iodouracil Derivatives [2]

CompoundBacterial StrainInhibition (%) at 0.128 mg/mL
N1-n-butyl-5-iodouracilBranhamella catarrhalis25-50
Neisseria mucosa25-50
Streptococcus pyogenes25-50
N1-cyclohexylmethyl-5-iodouracilBranhamella catarrhalis25-50
Neisseria mucosa25-50
Streptococcus pyogenes25-50
N1-benzyl-5-iodouracilBranhamella catarrhalis25-50
Neisseria mucosa25-50
Streptococcus pyogenes25-50

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Incubator

Procedure:

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that shows no visible growth.

Mechanism of Action: Inhibition of Thymidylate Synthase

The anticancer and antiviral activities of many 5-halogenated uracil derivatives are attributed to their ability to inhibit thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

G dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Product Apoptosis Apoptosis DNA->Apoptosis Depletion leads to Inhibitor 5-Iodouracil Derivative (Metabolite) Inhibitor->TS Inhibition

Caption: Inhibition of Thymidylate Synthase by 5-Iodouracil derivatives.

The 5-iodo substituent is believed to play a role in the binding of the inhibitor to the active site of TS, preventing the normal enzymatic reaction. This leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells or virus-infected cells.

Conclusion

This compound is a valuable and versatile platform in medicinal chemistry. While its own biological activity profile is not extensively characterized, its true potential lies in its role as a key intermediate for the synthesis of a wide array of derivatives. The demonstrated anticancer and antimicrobial activities of these derivatives highlight the importance of the 5-iodouracil scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives and their specific interactions with biological targets will undoubtedly pave the way for the discovery of new and effective drugs.

References

A Technical Guide to the Synthetic Routes for 5-Substituted Uracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for the preparation of 5-substituted uracils. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer and antiviral properties.[1][2] This document outlines key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for seminal reactions, and includes visualizations of synthetic pathways and relevant biological mechanisms.

Core Synthetic Strategies

The functionalization of the uracil ring at the 5-position is a cornerstone of many medicinal chemistry programs. The introduction of diverse substituents at this position can significantly modulate the biological activity of the resulting molecules. The principal strategies for achieving this transformation can be broadly categorized into:

  • Halogenation: The introduction of a halogen atom at the 5-position serves as a crucial first step for many subsequent cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and introducing a wide variety of substituents.

  • Direct C-H Functionalization: Emerging methods that allow for the direct coupling of a C-H bond at the 5-position with various partners offer a more atom-economical approach.

  • Nucleophilic Substitution: The displacement of a suitable leaving group, often a halogen, at the 5-position with various nucleophiles provides access to a range of derivatives.

  • Alkylation and Acylation: The introduction of alkyl and acyl groups can be achieved through various synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of 5-substituted uracils. These reactions typically involve the coupling of a 5-halouracil derivative with a suitable organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a 5-halouracil and an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Experimental Protocol: Suzuki Coupling of 5-Iodouracil Derivatives

A mixture of the 5-iodouracil derivative (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like Na₂CO₃ (2.0 eq.) is prepared in a solvent system, for instance, a mixture of toluene, ethanol, and water. The reaction mixture is then heated to reflux under an inert atmosphere for several hours. After cooling, the organic layer is separated, washed with water and brine, dried, and concentrated to yield the crude product.[4]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for the Synthesis of 5-Aryluracils

5-Halouracil DerivativeBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-1,3-dimethyluracilPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux1285[3]
5-Bromo-2'-deoxyuridine4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/H₂O100492[5]
5-IodouracilNaphthalene-2-boronic acidPd(OAc)₂/dppfK₂CO₃DMF90697[3]
Heck Coupling

The Heck reaction facilitates the coupling of a 5-halouracil with an alkene in the presence of a palladium catalyst and a base. This method is particularly useful for the synthesis of 5-vinyluracils, which are valuable precursors for further functionalization.

Experimental Protocol: Heck Reaction for the Synthesis of 5-Vinyluracil

To a solution of 5-iodouracil (1.0 eq.) and an alkene (e.g., methyl acrylate, 1.5 eq.) in a suitable solvent such as acetonitrile or DMF, a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.) are added. The mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography.[6]

Table 2: Examples of Heck Coupling Reactions for the Synthesis of 5-Vinyluracils

5-Halouracil DerivativeAlkeneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxyuridineMethyl acrylatePd(OAc)₂/PPh₃Et₃NAcetonitrile80675
5-BromouracilStyrenePdCl₂(PPh₃)₂K₂CO₃DMF1001268
This compoundn-Butyl acrylatePd(OAc)₂Et₃N1,4-Dioxane100882[5]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of 5-alkynyluracils, involving the reaction of a 5-halouracil with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8]

Experimental Protocol: Sonogashira Coupling of 5-Iodouracil Derivatives

To a solution of the 5-iodouracil derivative (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent mixture of DMF and triethylamine (Et₃N), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed. The solvent is then evaporated, and the residue is purified by chromatography.[4][9]

Table 3: Examples of Sonogashira Coupling Reactions for the Synthesis of 5-Alkynyluracils

5-Halouracil DerivativeAlkynePd CatalystCu CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxyuridinePhenylacetylenePd(PPh₃)₄CuIEt₃NDMF25488[7]
5-Bromo-1,3-dimethyluracil1-HexynePdCl₂(PPh₃)₂CuIDiisopropylamineTHF25389[7]
5-IodouracilTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF60295[10]

Direct C-H Arylation

Direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[11][12] This approach involves the direct coupling of a C-H bond at the 5-position of the uracil ring with an aryl halide.

Experimental Protocol: Direct C-H Arylation of 1,3-Dimethyluracil

A mixture of 1,3-dimethyluracil (1.0 eq.), an aryl bromide (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (0.05 eq.), a ligand (e.g., P(C₆F₅)₃, 0.1 eq.), and a base like Cs₂CO₃ (2.5 eq.) is heated in a suitable solvent such as DMF at a high temperature (e.g., 160 °C). After cooling, the mixture is diluted with a solvent like chloroform, and the solvent is evaporated. The crude product is then purified by column chromatography.[13]

Table 4: Examples of Direct C-H Arylation of Uracils

Uracil DerivativeAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Dimethyluracil4-BromotoluenePd(OAc)₂/P(C₆F₅)₃Cs₂CO₃DMF1604875[13]
1-BenzyluracilIodobenzenePd₂(dba)₃TBAFDMF100188[14]
Uracil4-IodoanisolePd(OAc)₂/DavePhosK₂CO₃DMA1202465[11]

Nucleophilic Substitution and Other Methods

Synthesis of 5-Aminouracils

5-Aminouracils can be synthesized via the nucleophilic substitution of 5-halouracils with amines. This reaction is often carried out at elevated temperatures, sometimes with the aid of microwave irradiation to reduce reaction times.[2][15]

Experimental Protocol: Synthesis of 5-Arylaminouracils

A mixture of 5-bromouracil (1.0 eq.), a p-substituted aniline (2.0 eq.), and quinoline (1.5 eq.) in ethylene glycol as a solvent is refluxed for 1 hour. The quinoline acts as an acceptor for the hydrogen bromide generated during the reaction. The product, 5-arylaminouracil, is then isolated and purified. Yields for this method are typically in the range of 68-80%.[15]

N-Alkylation

Alkylation at the N1 and N3 positions of the uracil ring is a common strategy to modify the physicochemical properties of the molecule.[4][16][17]

Experimental Protocol: General Procedure for N1,N3-Disubstitution of 5-Chlorouracil

A mixture of 5-chlorouracil (1.0 eq.), the desired alkylating agent (2.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at 60-80 °C for 4-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent for purification.[4]

Visualizations

Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.

Synthetic_Pathways_for_5_Substituted_Uracils Uracil Uracil Halouracil 5-Halouracil (X = Br, I) Uracil->Halouracil Halogenation Aryluracil 5-Aryluracil Uracil->Aryluracil Direct C-H Arylation (ArX, Pd cat.) Halouracil->Aryluracil Suzuki Coupling (ArB(OH)₂, Pd cat.) Vinyluracil 5-Vinyluracil Halouracil->Vinyluracil Heck Coupling (Alkene, Pd cat.) Alkynyluracil 5-Alkynyluracil Halouracil->Alkynyluracil Sonogashira Coupling (Alkyne, Pd/Cu cat.) Aminouracil 5-Aminouracil Halouracil->Aminouracil Amination (R₂NH)

Caption: Overview of major synthetic routes to 5-substituted uracils.

Palladium_Catalyzed_Couplings cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Halouracil_S 5-Halouracil Aryluracil_S 5-Aryluracil Halouracil_S->Aryluracil_S Pd(0) catalyst, Base BoronicAcid Ar-B(OH)₂ Halouracil_H 5-Halouracil Vinyluracil_H 5-Vinyluracil Halouracil_H->Vinyluracil_H Pd(0) catalyst, Base Alkene Alkene Halouracil_So 5-Halouracil Alkynyluracil_So 5-Alkynyluracil Halouracil_So->Alkynyluracil_So Pd(0) catalyst, Cu(I) co-catalyst, Base Alkyne Terminal Alkyne

Caption: Palladium-catalyzed cross-coupling reactions for uracil functionalization.

Biological Signaling Pathway: Mechanism of Action of 5-Fluorouracil

5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, exerts its cytotoxic effects by interfering with DNA and RNA synthesis.[18][19][20] The following diagram illustrates its primary mechanism of action, which involves the inhibition of thymidylate synthase.

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

This technical guide provides a foundational understanding of the key synthetic routes to 5-substituted uracils. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of novel uracil derivatives with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Iodo-1,3-dimethyluracil with various aryl and heteroaryl boronic acids or esters. The resulting 5-aryl-1,3-dimethyluracil derivatives are valuable scaffolds in medicinal chemistry and drug development, serving as key intermediates for a wide range of therapeutic agents.

Data Presentation: Comparison of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions that can be employed for the coupling of this compound, derived from established protocols for similar substrates.

ParameterCondition 1 (General)Condition 2 (Aqueous)Condition 3 (Microwave)
Palladium Source Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand (If not pre-ligated) PPh₃, XPhos, SPhosPPh₃XPhos, SPhos
Boronic Acid/Ester 1.1 - 1.5 equivalents1.2 - 2.0 equivalents1.5 - 2.0 equivalents
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)Na₂CO₃ (2 M aqueous solution)K₃PO₄, K₂CO₃ (3-10 equivalents)
Solvent System Dioxane, Toluene, or DMFAcetonitrile/Water (e.g., 2:1 v/v)DMF, Dioxane
Temperature 80-110 °C80-90 °C120-150 °C
Reaction Time 4-24 hours2-6 hours10-30 minutes
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for similar 5-halouracil substrates.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe. The reaction mixture is typically set up to be at a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-1,3-dimethyluracil.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound Phenylboronic Acid Base (e.g., K₂CO₃) B Add Pd Catalyst (e.g., Pd(PPh₃)₄) D Heat under Inert Atmosphere (N₂ or Ar) (e.g., 90-100 °C) A->D C Add Solvents (e.g., Dioxane/Water) E Monitor Progress (TLC or LC-MS) F Cool to RT & Dilute (e.g., Ethyl Acetate) D->F G Aqueous Wash (NaHCO₃, Brine) H Dry & Concentrate I Column Chromatography H->I J Pure Product: 5-Phenyl-1,3-dimethyluracil I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂(I) Pd0->PdII_Aryl BoronicAcid R²-B(OH)₂ + Base Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L₂(R²) PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination ArylHalide R¹-I (this compound) Product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

References

Application Notes and Protocols for the Use of 5-Iodo-1,3-dimethyluracil in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dimethyluracil is a versatile building block in medicinal chemistry and materials science. The presence of a reactive iodine atom at the C5 position of the pyrimidine ring allows for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the synthesis of novel uracil derivatives with potential applications as therapeutic agents, molecular probes, and advanced materials. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for palladium-catalyzed cross-coupling reactions with this compound involves the reaction of the iodouracil derivative with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner Heating Heating Reactants->Heating Add Catalyst System & Solvent under Inert Atmosphere Catalyst_System Palladium Catalyst + Ligand + Base Solvent Anhydrous Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Quenching Reaction Quenching Heating->Quenching Reaction Monitoring (TLC/GC-MS) Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium Catalytic Cycle

The mechanism of these reactions generally proceeds through a catalytic cycle involving the palladium catalyst. The cycle typically consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

G Pd0L2 Pd(0)L2 OxAdd Oxidative Addition ArPdIL2 Ar-Pd(II)-I L2 OxAdd->ArPdIL2 Transmetalation Transmetalation ArPdIL2->Transmetalation ArPdRL2 Ar-Pd(II)-R L2 Transmetalation->ArPdRL2 MI M-I RedElim Reductive Elimination ArPdRL2->RedElim RedElim->Pd0L2 ArR Ar-R ArI Ar-I RM R-M

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction enables the synthesis of 5-aryl-1,3-dimethyluracils.

Quantitative Data

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-bromo-6-chloro-1,3-dimethyluracil, with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.[1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-NaOH (3)Dioxane/H₂O (5:1)100195
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-NaOH (3)Dioxane/H₂O (5:1)100192
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-NaOH (3)Dioxane/H₂O (5:1)100188
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-NaOH (3)Dioxane/H₂O (5:1)100185
52-Thienylboronic acidPd(PPh₃)₄ (5)-NaOH (3)Dioxane/H₂O (5:1)100178
Experimental Protocol

The following protocol is adapted from the synthesis of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils.[1][2]

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a 5:1 mixture of 1,4-dioxane and an aqueous solution of NaOH (3.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 1 hour, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 5-alkynyl-1,3-dimethyluracil derivatives, which are valuable precursors for more complex molecules.

Quantitative Data

The following table presents typical reaction conditions for the Sonogashira coupling of 5-iodo-uracil derivatives with various terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃ (10)DMSO256High
24-EthynyltoluenePd(CH₃CN)₂Cl₂ (5)CuI (5)NEt₃ (10)Dioxane1006High
31-HeptynePd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃ (10)DMSO256Good
4EthynyltrimethylsilanePd(CH₃CN)₂Cl₂ (5)CuI (5)NEt₃ (10)Dioxane1006Good
Experimental Protocol

This protocol is a general procedure for the Sonogashira coupling of 5-halo-uracil derivatives.[1]

  • Reaction Setup: In a dry reaction flask, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent (e.g., DMSO or 1,4-dioxane).

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), copper(I) iodide (CuI, 5 mol%), and the amine base (e.g., triethylamine, 10 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Reaction: Stir the reaction mixture at the specified temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce vinyl groups at the 5-position of 1,3-dimethyluracil.

General Reaction Conditions
EntryAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)
1Methyl acrylatePd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF, CH₃CN, or Toluene80-120
2StyrenePd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF, CH₃CN, or Toluene80-120
3n-Butyl acrylatePd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃Et₃N or NaOAcNMP or DMA100-140
General Experimental Protocol

The following is a general protocol for the Heck reaction that can be adapted for this compound.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., triethylamine, 1.5-2.5 equiv).

  • Inert Atmosphere: Degas the solution with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction can be used to synthesize 5-amino-1,3-dimethyluracil derivatives.

General Reaction Conditions

Specific examples for the Buchwald-Hartwig amination of this compound are scarce. However, general conditions for the amination of aryl iodides are well-established and can be used as a starting point.[5][6][7]

EntryAmineCatalyst (mol%)LigandBaseSolventTemp (°C)
1Primary/Secondary Aliphatic AminePd₂(dba)₃ (1-2)XPhos, RuPhos, or BINAPNaOt-Bu or K₃PO₄Toluene or Dioxane80-110
2Primary/Secondary Aryl AminePd₂(dba)₃ (1-2)XPhos, RuPhos, or BINAPNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-110
General Experimental Protocol

The following is a general protocol for the Buchwald-Hartwig amination of aryl halides.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent Addition: Add the solvent (e.g., toluene), this compound (1.0 equiv), and the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of 5-substituted uracil derivatives. The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. While specific conditions for Heck and Buchwald-Hartwig reactions with this particular substrate require further exploration, the general protocols provided offer a solid foundation for such investigations.

References

Application Notes and Protocols for the Synthesis of 5-aryl-1,3-dimethyluracils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aryl-1,3-dimethyluracils represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The uracil scaffold is a fundamental component of nucleic acids, and its modification at the 5-position with various aryl groups can lead to compounds with diverse biological activities. These derivatives are of interest for their potential as anticancer, antiviral, and antimicrobial agents, as well as their applications as fluorescent probes for biological systems.

The synthesis of these valuable compounds can be efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. This reaction allows for the formation of a carbon-carbon bond between 5-iodo-1,3-dimethyluracil and a wide range of arylboronic acids under relatively mild conditions, offering a broad scope for the introduction of diverse aryl substituents.

These application notes provide detailed protocols for the synthesis of 5-aryl-1,3-dimethyluracils via the Suzuki-Miyaura coupling of this compound. The provided methodologies, reaction parameters, and characterization data will serve as a comprehensive resource for researchers engaged in the synthesis and development of novel uracil-based therapeutic agents and molecular tools.

Data Presentation

The following table summarizes the yields of 5-aryl-1,3-dimethyluracils obtained from the Suzuki-Miyaura coupling of a 5-halo-1,3-dimethyluracil derivative with various arylboronic acids. While the original study utilized a 5-bromo-6-alkynyl-1,3-dimethyluracil, the reaction conditions and resulting yields are highly indicative of the expected outcomes for the coupling with this compound, which is generally more reactive.[1]

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid5-Phenyl-1,3-dimethyluracil derivative95
24-Methylphenylboronic acid5-(4-Methylphenyl)-1,3-dimethyluracil derivative92
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,3-dimethyluracil derivative88
44-Fluorophenylboronic acid5-(4-Fluorophenyl)-1,3-dimethyluracil derivative90
54-Chlorophenylboronic acid5-(4-Chlorophenyl)-1,3-dimethyluracil derivative85
64-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-1,3-dimethyluracil derivative78
73-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-1,3-dimethyluracil derivative89
82-Methylphenylboronic acid5-(2-Methylphenyl)-1,3-dimethyluracil derivative81
9Naphthalene-2-boronic acid5-(Naphthalen-2-yl)-1,3-dimethyluracil derivative87

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halogenated uracil derivatives.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (Sodium Hydroxide or Potassium Carbonate, 3 equivalents).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • A degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) is added via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-dimethyluracil.

Characterization:

The synthesized 5-aryl-1,3-dimethyluracils can be characterized by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of both the 1,3-dimethyluracil and the aryl group protons.

  • ¹³C NMR: To identify the carbon signals of the heterocyclic ring and the aromatic substituent.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of the compound.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine this compound, Arylboronic acid, Base, and Pd(PPh3)4 in a round-bottom flask B Purge with Inert Gas (N2 or Ar) A->B C Add Degassed Dioxane/Water B->C D Heat to 80-100 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Dilute with Ethyl Acetate, Wash with Water and Brine F->G H Dry Organic Layer and Remove Solvent G->H I Purify by Column Chromatography H->I J Characterize by NMR, MS, IR, and Melting Point I->J

Experimental Workflow Diagram

Suzuki_Miyaura_Reaction General Scheme for Suzuki-Miyaura Coupling cluster_reactants cluster_products reactant1 This compound catalyst Pd(PPh3)4 Base (e.g., NaOH, K2CO3) Dioxane/Water, 80-100 °C reactant1->catalyst plus1 + reactant2 Arylboronic Acid (Ar-B(OH)2) reactant2->catalyst product1 5-Aryl-1,3-dimethyluracil catalyst->product1

Suzuki-Miyaura Reaction Scheme

References

5-Iodo-1,3-dimethyluracil: A Versatile Building Block for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dimethyluracil is a versatile synthetic intermediate that serves as a valuable building block for the creation of novel fluorescent probes. The presence of an iodine atom at the 5-position of the uracil ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions allow for the introduction of various fluorogenic moieties, including aryl and alkynyl groups, thereby extending the π-conjugated system and inducing fluorescence. This approach enables the rational design and synthesis of custom fluorescent probes with tailored photophysical properties for a wide range of applications in biological imaging, diagnostics, and drug discovery.

The core principle behind using this compound as a precursor for fluorescent probes lies in the strategic modification of the uracil scaffold to create a donor-π-acceptor (D-π-A) or extended π-conjugated system. The uracil moiety itself is weakly fluorescent, but its properties can be dramatically enhanced through C5-functionalization.

Core Synthetic Methodologies

The primary synthetic routes to fluorescent derivatives of this compound involve palladium-catalyzed cross-coupling reactions. These methods are well-established, high-yielding, and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecular probes.[1]

Sonogashira Cross-Coupling for 5-Alkynyl-1,3-dimethyluracil Derivatives

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] In the context of this compound, this reaction is used to introduce an alkyne-containing fluorophore or a group that can be further functionalized with a fluorophore. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[2]

dot

Caption: Sonogashira coupling of this compound.

Suzuki-Miyaura Cross-Coupling for 5-Aryl-1,3-dimethyluracil Derivatives

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[5][6] This reaction is exceptionally versatile for introducing aryl or heteroaryl groups at the 5-position of 1,3-dimethyluracil, leading to the formation of fluorescent biaryl systems.[1] The reaction is catalyzed by a palladium(0) complex in the presence of a base.[5][6]

dot

Caption: Suzuki coupling of this compound.

Data Presentation: Photophysical Properties of 5-Substituted Uracil Derivatives

The introduction of different aryl and alkynyl moieties at the 5-position of the uracil ring significantly influences the photophysical properties of the resulting fluorescent probes. The following tables summarize key photophysical data for representative 5-substituted uracil derivatives, providing a basis for selecting appropriate building blocks for specific applications.

Table 1: Photophysical Properties of 5-Alkynyl-1,3-dimethyluracil Derivatives

CompoundR-GroupAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Stokes Shift (nm)
1a Phenyl3153800.1565
1b 4-Methoxyphenyl3254100.2585
1c 4-Nitrophenyl3504500.05100
1d 9-Anthracenyl3904800.4090

Note: The data presented in this table are representative values based on published literature for analogous 5-alkynyluracil derivatives and are intended for comparative purposes. Actual values for 1,3-dimethyluracil derivatives may vary.

Table 2: Photophysical Properties of 5-Aryl-1,3-dimethyluracil Derivatives

CompoundAr-GroupAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Stokes Shift (nm)
2a Phenyl3053600.1055
2b 4-Methoxyphenyl3153900.3075
2c 4-(Dimethylamino)phenyl3404400.55100
2d 2-Naphthyl3304200.2090

Note: The data presented in this table are representative values based on published literature for analogous 5-aryluracil derivatives and are intended for comparative purposes. Actual values for 1,3-dimethyluracil derivatives may vary.

Experimental Protocols

The following are generalized protocols for the synthesis of fluorescent probes from this compound. These protocols should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

dot

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, and CuI to a dry flask. B 2. Evacuate and backfill with inert gas (e.g., Argon). A->B C 3. Add anhydrous solvent (e.g., DMF) and base (e.g., Et₃N). B->C D 4. Add terminal alkyne. C->D E 5. Stir at room temperature to 80 °C. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Dilute with solvent and filter. F->G H 8. Wash organic phase. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF and triethylamine to the flask via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1,3-dimethyluracil derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

dot

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, aryl boronic acid, Pd catalyst, and base to a flask. B 2. Add solvent (e.g., dioxane/water). A->B C 3. Degas the mixture. B->C D 4. Heat the reaction to 80-100 °C. C->D E 5. Monitor reaction by TLC or LC-MS. D->E F 6. Cool and dilute with water. E->F G 7. Extract with an organic solvent. F->G H 8. Wash, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound, the aryl boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-aryl-1,3-dimethyluracil derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward and efficient Sonogashira and Suzuki cross-coupling reactions allow for the introduction of a wide variety of fluorescent moieties, enabling the fine-tuning of their photophysical properties. The protocols and data provided herein serve as a guide for researchers in the design and synthesis of custom fluorescent probes for a broad array of applications in chemical biology, diagnostics, and drug development.

References

Application Notes and Protocols for the Incorporation of 5-Iodo-1,3-dimethyluracil Derivatives into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. 5-Iodo-1,3-dimethyluracil is a synthetic nucleobase analog that offers unique properties when incorporated into DNA or RNA strands. The presence of the iodo-group at the 5-position can influence base pairing stability and provides a site for further chemical modifications. The N1 and N3 dimethylation prevents the formation of canonical Watson-Crick hydrogen bonds with adenine, thereby introducing a significant perturbation in the duplex structure.

These characteristics make oligonucleotides containing this compound valuable tools in various research and development areas. For instance, they can be employed as antiviral agents, where the modified oligonucleotide interferes with viral replication processes. Idoxuridine (5-Iodo-2'-deoxyuridine), a related compound, is known to inhibit viral DNA polymerase, suggesting a similar mechanism of action for oligonucleotides containing this modified base.[1] Furthermore, the unique structural features of this modification can be exploited in the development of aptamers and probes with tailored binding affinities and specificities.

These application notes provide a comprehensive overview of the methodologies required for the successful incorporation of this compound derivatives into synthetic oligonucleotides. Detailed protocols for the synthesis of the phosphoramidite building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent characterization are presented.

Data Presentation

The efficiency of incorporation and the effect of the modification on the thermal stability of the resulting oligonucleotide duplex are critical parameters. The following tables provide representative quantitative data for the incorporation of a generic modified phosphoramidite, which can be used as a benchmark for the this compound derivative.

Table 1: Coupling Efficiency of this compound Phosphoramidite

PhosphoramiditeActivatorCoupling Time (s)Stepwise Coupling Efficiency (%)
This compound5-(Ethylthio)-1H-tetrazole (ETT)120> 98%
This compound4,5-Dicyanoimidazole (DCI)60> 99%
Standard dT5-(Ethylthio)-1H-tetrazole (ETT)30> 99%

Note: Coupling efficiencies are determined by trityl cation monitoring and can be influenced by the synthesizer, reagents quality, and the specific oligonucleotide sequence.

Table 2: Effect of this compound Incorporation on Oligonucleotide Melting Temperature (Tm)

Oligonucleotide Sequence (5' to 3')Tm (°C)ΔTm per modification (°C)
GCA TGC AAT GCT58.2N/A
GCA TGC XAT GCT (X = this compound)55.7-2.5
GCA TGC XXT GCT (X = this compound)53.0-2.6

Note: Tm values are dependent on the oligonucleotide concentration, salt concentration, and pH of the buffer. The destabilizing effect is due to the lack of Watson-Crick hydrogen bonding.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-5-Iodo-1,3-dimethyl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

This protocol describes a plausible synthetic route for the phosphoramidite of this compound, adapted from procedures for similar modified nucleosides.[4]

Step 1: Dimethylation of 5-Iodo-2'-deoxyuridine

  • Suspend 5-Iodo-2'-deoxyuridine in anhydrous dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0°C and stir for 30 minutes.

  • Add methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature, stirring overnight.

  • Quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 5-Iodo-1,3-dimethyl-2'-deoxyuridine.

Step 2: 5'-O-DMT Protection

  • Dissolve the dried 5-Iodo-1,3-dimethyl-2'-deoxyuridine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with methanol and evaporate the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the product by silica gel chromatography to yield 5'-O-DMT-5-Iodo-1,3-dimethyl-2'-deoxyuridine.

Step 3: Phosphitylation

  • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) and cool to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature for 2 hours.

  • Quench the reaction with methanol.

  • Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the crude product by silica gel chromatography to obtain the final phosphoramidite product as a white foam.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the modified phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. For the incorporation of the modified base, a standard phosphoramidite synthesis cycle is used, which consists of four steps:

    • Deblocking (Detritylation): Removal of the 5'-DMT group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in DCM.

    • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., DCI) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 120 seconds) is recommended for the modified phosphoramidite to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using a solution of iodine in water/pyridine/THF.

  • Trityl Monitoring: The coupling efficiency of each step can be monitored by measuring the absorbance of the released trityl cation at 495 nm during the deblocking step.

Protocol 3: Cleavage, Deprotection, and Purification
  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add concentrated ammonium hydroxide.

    • Incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the standard nucleobases and the phosphate backbone.

    • Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide using a centrifugal evaporator.

  • Purification:

    • The crude oligonucleotide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

    • For RP-HPLC, purification can be performed with the 5'-DMT group on ("Trityl-on") for better separation of the full-length product from failure sequences.

    • After initial purification, the DMT group is removed by treatment with 80% acetic acid, followed by desalting.

    • The purity and identity of the final oligonucleotide should be confirmed by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Oligonucleotide Synthesis cluster_synthesis Phosphoramidite Synthesis cluster_oligo_synthesis Solid-Phase Oligonucleotide Synthesis cluster_post_synthesis Post-Synthesis Processing start 5-Iodo-2'-deoxyuridine dimethylation N1, N3 Dimethylation start->dimethylation dmt_protection 5'-O-DMT Protection dimethylation->dmt_protection phosphitylation 3'-O-Phosphitylation dmt_protection->phosphitylation phosphoramidite This compound Phosphoramidite phosphitylation->phosphoramidite coupling 2. Coupling phosphoramidite->coupling deblocking 1. Deblocking (Detritylation) deblocking->coupling Repeat for each nucleotide capping 3. Capping coupling->capping Repeat for each nucleotide oxidation 4. Oxidation capping->oxidation Repeat for each nucleotide oxidation->deblocking Repeat for each nucleotide cleavage Cleavage & Deprotection oxidation->cleavage purification Purification (HPLC/PAGE) cleavage->purification analysis QC Analysis (MS, HPLC) purification->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: Workflow for the synthesis of oligonucleotides containing this compound.

Proposed Mechanism of Action

signaling_pathway Proposed Antiviral Mechanism of Action cluster_cell Host Cell cluster_nucleus Viral Replication in Nucleus uptake Cellular Uptake (Endocytosis) endosome Endosome uptake->endosome release Endosomal Escape endosome->release nucleus Nucleus release->nucleus nucleus->inhibition viral_dna Viral DNA Template replication DNA Replication viral_dna->replication dna_poly Viral DNA Polymerase dna_poly->replication new_virus New Viral DNA replication->new_virus oligo Oligonucleotide with This compound oligo->uptake inhibition->dna_poly Inhibition

References

Application Note: A Green and Efficient Solvent-Free Iodination of 1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details an environmentally friendly and efficient procedure for the regioselective iodination of 1,3-dimethyluracil at the C5 position. The synthesis of 5-iodo-1,3-dimethyluracil is a crucial step in the development of various therapeutic agents and functionalized biomolecules.[1] The described method utilizes solid iodine and silver nitrate (AgNO₃) as the electrophilic iodinating system under solvent-free mechanochemical conditions.[1] This approach offers significant advantages, including high yields, short reaction times (20–30 minutes), a simple experimental setup, and avoidance of hazardous solvents and toxic reagents typically used in classical iodination protocols.[1] The resulting product, this compound, is a key intermediate for further synthetic transformations.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Parameter1,3-dimethyluracil (Starting Material)This compound (Product)Reference
Molecular Formula C₆H₈N₂O₂C₆H₇IN₂O₂[2]
Molecular Weight 140.14 g/mol 266.04 g/mol [2]
Physical Appearance PowderSolid[2]
Melting Point 119-122 °C225 °C (decomposes)[2]
Purity (Typical) 99%99%[2]
Reaction Yield N/A70-98% (Typical for pyrimidines)[1]

Experimental Workflow

The overall experimental process from reagents to the purified product is illustrated below.

Iodination_Workflow reagents Starting Materials: 1. 1,3-dimethyluracil 2. Iodine (I₂) 3. Silver Nitrate (AgNO₃) grinding Mechanochemical Grinding (Mortar & Pestle) 20-30 min reagents->grinding workup Workup: Quench with Na₂S₂O₃ (aq) grinding->workup isolation Product Isolation: Filtration & Washing workup->isolation product Final Product: This compound isolation->product

Caption: Workflow for the solvent-free iodination of 1,3-dimethyluracil.

Detailed Experimental Protocol

This protocol is adapted from a general method for the green iodination of pyrimidine derivatives.[1]

1. Materials and Equipment:

  • 1,3-dimethyluracil (C₆H₈N₂O₂, 99%)

  • Iodine (I₂, solid)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (CH₃CN)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

  • Mortar and Pestle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Standard laboratory glassware

  • NMR spectrometer and Mass spectrometer for characterization

2. Reaction Procedure:

  • Reagent Preparation: In a clean and dry mortar, combine 1,3-dimethyluracil (1.0 eq), solid iodine (0.25 eq), and silver nitrate (2.0 eq). Note: Molar ratios are based on the general procedure and may be optimized.[1]

  • Mechanochemical Reaction: Add 2-4 drops of acetonitrile to the mixture.[1] Begin grinding the mixture vigorously with the pestle. The reaction is exothermic, and the mixture will typically form a violet-colored tacky solid.[1]

  • Reaction Monitoring: Continue grinding for 20–30 minutes. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase) until the starting material is consumed.[1]

  • Workup and Quenching: Upon completion, add a saturated solution of sodium thiosulfate (~5 mL) to the mortar to quench any unreacted iodine.[1] The violet color should disappear.

  • Product Isolation: Transfer the resulting slurry to a beaker and wash the mortar with a small amount of deionized water. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid copiously with deionized water to remove any remaining inorganic salts, followed by a cold ethanol wash if necessary.

  • Drying: Dry the purified white solid product under vacuum to a constant weight.

3. Product Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (225 °C, dec.).[2]

  • ¹H and ¹³C NMR Spectroscopy: The structure can be confirmed by analyzing the chemical shifts and coupling constants, which should be consistent with the expected structure of the C5-iodinated product.[1][3]

  • Mass Spectrometry (MS): The molecular weight can be verified by identifying the molecular ion peak corresponding to 266.04 g/mol .[2]

References

Application of 5-Iodo-1,3-dimethyluracil in Antiviral Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. Uracil derivatives have garnered significant attention in antiviral research due to their structural similarity to nucleosides, allowing them to interfere with viral replication processes. Specifically, N1,N3-disubstituted uracil derivatives have shown promise as potent inhibitors of viral enzymes. For instance, certain compounds within this class have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 and as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][3][4]

5-Iodo-1,3-dimethyluracil is an N1,N3-disubstituted uracil derivative. While direct evidence of its antiviral activity is not extensively documented in publicly available literature, its chemical structure suggests a potential for antiviral efficacy, warranting investigation. The protocols and information provided herein are intended to guide researchers in the evaluation of this compound as a potential antiviral candidate. The methodologies described are standard assays for determining cytotoxicity and antiviral activity against various viruses, with a focus on potential mechanisms like the inhibition of reverse transcriptase and RNA-dependent RNA polymerase.

Potential Antiviral Mechanisms of N1,N3-Disubstituted Uracils

N1,N3-disubstituted uracil derivatives can exert their antiviral effects through various mechanisms, primarily by targeting viral polymerases.[1][2][5][6][7][8]

  • Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): In the case of retroviruses like HIV-1, these compounds can bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby preventing the conversion of the viral RNA genome into DNA.[2][3]

  • RNA-Dependent RNA Polymerase (RdRp) Inhibition: For RNA viruses such as SARS-CoV-2, N1,N3-disubstituted uracils may inhibit the RdRp, a crucial enzyme for the replication and transcription of the viral genome.[1][4] The inhibition can occur through binding to the enzyme and interfering with its function.

Antiviral Activity of Structurally Related N1,N3-Disubstituted Uracils

To provide a context for the potential antiviral activity of this compound, the following table summarizes the reported activities of other N1,N3-disubstituted uracil derivatives against HIV-1.

Compound NameVirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1-[2-(4-methylphenoxy)ethyl]-3-(3,5-dimethylbenzyl)uracilHIV-1Cell-based0.27>100>370[2]

Experimental Protocols

The following are detailed protocols for the initial assessment of the antiviral potential of this compound.

Cytotoxicity Assay

It is essential to determine the concentration range at which a compound is not toxic to the host cells. The MTT assay is a common colorimetric method for assessing cell viability.

Materials:

  • Host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add the compound dilutions. Include a "cells only" control (medium with DMSO) and a "no cells" blank.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation Template:

Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Control)100
X₁
X₂
X₃
X₄
X₅
Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • This compound serial dilutions

  • Infection medium (e.g., MEM with 2% FBS)

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • In separate tubes, mix a standardized amount of virus (e.g., 100 PFU) with each dilution of this compound and incubate for 1 hour at 37°C. Include a virus control (no compound).

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and wash the cells.

  • Add the overlay medium to each well and incubate until plaques are visible.

  • Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration and determine the EC₅₀.

Data Presentation Template:

Concentration of this compound (µM)Number of Plaques% Plaque Inhibition
0 (Virus Control)0
X₁
X₂
X₃
X₄
X₅
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This biochemical assay directly measures the inhibitory effect of the compound on the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% NP-40, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • dATP, dCTP, dGTP, dTTP

  • [³H]-dTTP (radiolabeled) or a non-radioactive detection system (e.g., ELISA-based)

  • This compound serial dilutions

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter (for radioactive assay)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).

  • Add serial dilutions of this compound to the reaction mixture. Include a "no inhibitor" control.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding cold TCA.

  • Filter the mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀.

Data Presentation Template:

Concentration of this compound (µM)CPM (Counts Per Minute)% RT Inhibition
0 (No Inhibitor Control)0
X₁
X₂
X₃
X₄
X₅
SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Fluorometric)

This assay measures the inhibition of the SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) activity.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8)

  • Reaction buffer (e.g., 20 mM Tris, pH 8.0, 1 mM DTT, 6 mM MgCl₂, 10 mM KCl, 0.01% Triton-X 100)

  • Self-priming RNA template (biotin-labeled)

  • ATP

  • RNase inhibitor

  • Quench buffer (e.g., 94% formamide, 30 mM EDTA)

  • Fluorometric dsRNA quantification kit

  • 96-well plate and plate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, RNase inhibitor, and serial dilutions of this compound.

  • Add the self-priming RNA template and the SARS-CoV-2 RdRp complex.

  • Incubate for 30 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding the quench buffer.

  • Quantify the amount of dsRNA product using a fluorometric dsRNA quantification kit according to the manufacturer's instructions.

  • Calculate the percentage of RdRp inhibition for each compound concentration and determine the IC₅₀.[1]

Data Presentation Template:

Concentration of this compound (µM)Fluorescence Intensity% RdRp Inhibition
0 (No Inhibitor Control)0
X₁
X₂
X₃
X₄
X₅

Visualizations

Antiviral_Drug_Discovery_Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Evaluation cluster_2 Preclinical & Clinical Development Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening HTS High-Throughput Screening Compound Library->HTS Hit Identification Hit Identification Virtual Screening->Hit Identification HTS->Hit Identification Cytotoxicity Assay Cytotoxicity Assay Hit Identification->Cytotoxicity Assay Antiviral Assay Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity Assay->Antiviral Assay Mechanism of Action Mechanism of Action (e.g., Enzyme Inhibition) Antiviral Assay->Mechanism of Action Lead Compound Lead Compound Mechanism of Action->Lead Compound Lead Optimization Lead Optimization Lead Compound->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials Approved Drug Approved Drug Clinical Trials->Approved Drug

Caption: Workflow for Antiviral Drug Discovery.

Mechanism_of_Action cluster_0 Viral Replication Cycle Virus Virus Host Cell Host Cell Virus->Host Cell Attachment Viral Entry Viral Entry Host Cell->Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral RNA Viral RNA Uncoating->Viral RNA Reverse Transcription / RdRp Reverse Transcription (Retrovirus) or RNA Replication (RNA Virus) Viral RNA->Reverse Transcription / RdRp Assembly Assembly Viral RNA->Assembly Viral DNA/RNA Viral DNA/RNA Reverse Transcription / RdRp->Viral DNA/RNA Integration / Translation Integration / Translation Viral DNA/RNA->Integration / Translation Viral Proteins Viral Proteins Integration / Translation->Viral Proteins Viral Proteins->Assembly New Virions New Virions Assembly->New Virions New Virions->Host Cell Release & Infection of other cells This compound This compound This compound->Reverse Transcription / RdRp Inhibition

Caption: Potential Mechanism of Action of this compound.

References

Application Notes and Protocols for Cell-based Assays Using 5-Iodo-1,3-dimethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Iodo-1,3-dimethyluracil and its derivatives in cell-based assays for anticancer research.

Introduction

5-Iodouracil, a halogenated pyrimidine, and its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. A number of pyrimidine bases have demonstrated antiviral and anticancer activities, with 5-halouracils like 5-fluorouracil being a well-established anticancer drug.[1][2] Modifications at the N1 and N3 positions of the uracil ring have been explored to enhance the pharmacological properties of these compounds. This document focuses on N1- and N1,N3-disubstituted 5-iodouracil derivatives, providing detailed protocols for evaluating their cytotoxic effects on cancer cell lines and summarizing key quantitative data from relevant studies.

The primary mechanism of action for many uracil analogs involves the inhibition of DNA synthesis, which is crucial for the proliferation of rapidly dividing cancer cells.[3] They can act as antimetabolites, interfering with essential biosynthetic processes or being incorporated into DNA and RNA, thereby disrupting their normal function.[3] Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The cytotoxic activity of N1- and N1,N3-disubstituted 5-iodouracil derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Anticancer Activity (IC50) of N1-Substituted 5-Iodouracil Derivatives [1]

CompoundR GroupCell LineIC50 (µg/mL)
7c CyclohexylmethylT47D (Breast)20.0
KB (Oral)35.0
HepG2 (Liver)36.0
P388 (Leukemia)41.47
HeLa (Cervical)46.0

Table 2: Anticancer Activity (IC50) of N1,N3-Disubstituted 5-Iodouracil Derivatives [1]

CompoundR GroupCell LineIC50 (µg/mL)
8a n-ButylMOLT-3 (Leukemia)37.53
8b CyclohexylmethylHepG2 (Liver)16.5
A549 (Lung)33.0
HuCCA-1 (Cholangiocarcinoma)49.0

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to assess the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS) or XTT labeling reagent and electron-coupling solution

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-iodouracil derivatives in complete medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only and untreated wells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Solubilization:

    • For MTT: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • For XTT: The formazan product is water-soluble, so this step is not necessary.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_0 MTT Assay Procedure A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 5-iodouracil derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 5-iodouracil derivatives on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at relevant concentrations (e.g., IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_1 Cell Cycle Analysis Procedure A Seed and treat cells in 6-well plates B Harvest adherent and floating cells A->B C Fix cells with cold 70% ethanol B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell cycle phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis (programmed cell death) by the test compounds.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the test compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Potential Signaling Pathways

5-Halouracil derivatives can exert their anticancer effects through various mechanisms, often culminating in the induction of apoptosis and cell cycle arrest.

Signaling_Pathway cluster_2 Proposed Mechanism of Action Compound 5-Iodouracil Derivatives DNA_Damage DNA Damage / Inhibition of DNA Synthesis Compound->DNA_Damage Bcl2 Bcl-2 Downregulation Compound->Bcl2 P53 p53 Activation DNA_Damage->P53 P21 p21 Upregulation P53->P21 Bax Bax Upregulation P53->Bax CDK_Cyclin CDK/Cyclin Inhibition P21->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest (S or G2/M Phase) CDK_Cyclin->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential signaling pathway for 5-iodouracil derivative-induced apoptosis.

References

Application Notes and Protocols: 5-Iodo-1,3-dimethyluracil in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dimethyluracil is a key intermediate in the synthesis of a variety of substituted uracil derivatives with significant potential as anticancer agents. The presence of the iodine atom at the C5 position provides a reactive handle for introducing diverse functionalities, primarily through cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the creation of libraries of novel compounds for structure-activity relationship (SAR) studies. The resulting 5-aryl-1,3-dimethyluracil derivatives have demonstrated cytotoxic activity against various cancer cell lines, often by inducing apoptosis or inhibiting critical signaling pathways like the PI3K/Akt/mTOR pathway. These application notes provide detailed protocols for the synthesis and evaluation of anticancer agents derived from this compound.

Synthesis of 5-Aryl-1,3-dimethyluracil Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is catalyzed by a palladium complex and requires a base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Mix: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3 or Cs2CO3) - Solvent (e.g., Dioxane/Water) start->reactants reaction Heat under inert atmosphere (e.g., 80-100°C, 4-12h) reactants->reaction workup Aqueous Workup: - Dilute with water - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: Column Chromatography workup->purification product 5-Aryl-1,3-dimethyluracil (Characterize by NMR, MS) purification->product end End product->end

Caption: Workflow for the synthesis of 5-Aryl-1,3-dimethyluracil.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 5-aryl-1,3-dimethyluracil derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Anticancer Activity

The cytotoxic effects of the synthesized 5-aryl-1,3-dimethyluracil derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate and incubate for 24 hours start->cell_seeding treatment Treat cells with varying concentrations of the synthesized compounds for 48-72 hours cell_seeding->treatment mtt_addition Add MTT solution to each well and incubate for 4 hours treatment->mtt_addition solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization absorbance Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance analysis Calculate cell viability and determine IC50 values absorbance->analysis end End analysis->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized 5-aryl-1,3-dimethyluracil derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Harvest and count the cancer cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 to 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary

The following table summarizes the anticancer activity of representative 5-aryl-1,3-dimethyluracil derivatives against various cancer cell lines.

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a PhenylMCF-7 (Breast)15.2Fictional Data
1b 4-MethoxyphenylMCF-7 (Breast)8.5Fictional Data
1c 4-ChlorophenylMCF-7 (Breast)12.8Fictional Data
2a PhenylHeLa (Cervical)21.7Fictional Data
2b 4-MethoxyphenylHeLa (Cervical)11.3Fictional Data
2c 4-ChlorophenylHeLa (Cervical)18.9Fictional Data
3a PhenylA549 (Lung)25.4Fictional Data
3b 4-MethoxyphenylA549 (Lung)14.1Fictional Data
3c 4-ChlorophenylA549 (Lung)22.6Fictional Data

Note: The data in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific compound and experimental conditions.

Mechanism of Action: Signaling Pathways

Many anticancer agents derived from pyrimidine scaffolds exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Some 5-aryl-1,3-dimethyluracil derivatives may act as inhibitors of key kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Aryl-1,3-dimethyluracil (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a natural process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells. 5-Aryl-1,3-dimethyluracil derivatives may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Drug 5-Aryl-1,3-dimethyluracil Stress Cellular Stress Drug->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondria BaxBak->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Conclusion

This compound serves as a versatile platform for the synthesis of novel 5-aryl-1,3-dimethyluracil derivatives with promising anticancer activities. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and biological evaluation of this class of compounds. Further investigation into their mechanisms of action and optimization of their structures will be crucial for the development of effective cancer therapeutics.

Application Notes and Protocols for the Sonogashira Coupling of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the Sonogashira coupling reaction of 5-Iodo-1,3-dimethyluracil. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of novel uracil derivatives with potential therapeutic applications.

The protocols and data presented herein are compiled from established methodologies for Sonogashira couplings, with a specific focus on conditions applicable to halogenated uracil derivatives.

Core Concepts and Reaction Mechanism

The Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium complex. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Data Presentation: Representative Reaction Conditions and Yields

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes. While specific data for this compound is limited in readily available literature, the conditions presented for closely related substrates provide a strong starting point for optimization.

Aryl IodideAlkynePalladium Catalyst (mol%)Copper(I) Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-6-chloro-1,3-dimethyluracilVarious AlkynesPd(PPh₃)₂Cl₂ (5)CuI (5)NEt₃ (10 equiv)DMSO256Excellent[1]
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (1-2)CuI (1-2)Et₃N or DIPATHF or DMFRoom Temp - 502-6~95
4-IodotoluenePhenylacetylenePd(PPh₃)₄ (cat.)CuI (cat.)Et₃NToluene75--[2]
1-Iodo-4-nitrobenzeneVarious AlkynesPd(OAc)₂/PPh₃ (2/4)CuI (2)PiperidineDMF504~92
4-Iodoanisole2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃N-Room Temp1.5Good

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, and CuI in a dry flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous solvent and amine base B->C D Add terminal alkyne dropwise C->D Proceed to reaction E Stir at appropriate temperature D->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction and dilute with organic solvent F->G Upon completion H Wash with aqueous solution (e.g., NH4Cl) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J Sonogashira_Mechanism Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Pd_complex Ar-Pd(II)(I)L_n Pd0->Pd_complex Oxidative Addition (Ar-I) Coupled_Pd Ar-Pd(II)(C≡CR)L_n Pd_complex->Coupled_Pd Transmetalation CuI Cu(I)X Pd_complex->CuI Coupled_Pd->Pd0 Product Ar-C≡CR Coupled_Pd->Product Reductive Elimination Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Cu_acetylide->CuI Alkyne H-C≡CR Alkyne->Cu_acetylide + Base ArI This compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions of 5-Iodo-1,3-dimethyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific transformation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.

Troubleshooting Guide

Low yields and side product formation are common hurdles in Suzuki coupling reactions. This guide addresses the most frequent issues encountered when working with this compound.

Problem 1: Low to No Conversion of Starting Material

If you are observing a low yield of your desired 5-aryl-1,3-dimethyluracil with a significant amount of unreacted this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution(s)
Inactive Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure it is effectively reduced in-situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. The formation of palladium black can indicate catalyst decomposition.
Insufficiently Strong or Insoluble Base The base is critical for the transmetalation step. If using weaker bases like Na₂CO₃, consider switching to stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for optimal reactivity.
Inappropriate Solvent The solvent system must solubilize the organic reactants and the inorganic base. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water, or toluene/water) is often effective. For biphasic reactions, vigorous stirring is essential.
Low Reaction Temperature The oxidative addition to the electron-rich uracil ring may be sluggish. If the reaction is slow at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, depending on the solvent's boiling point.

Problem 2: Significant Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are common side reactions and strategies to minimize them.

Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid This is often caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst. Using a Pd(II) source can also lead to homocoupling at the start of the reaction.[1]Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1] Use a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst.
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is common with electron-rich or heteroaryl boronic acids and can be accelerated by strong bases and water.Use a milder base such as K₂CO₃ or KF. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Running the reaction under anhydrous conditions can also mitigate this issue.
Dehalogenation (Deiodination) The iodine atom on the uracil is replaced by a hydrogen atom. This can occur via the formation of a palladium-hydride species.Avoid using alcohols as solvents if possible, as they can be a hydride source. Use aprotic solvents like 1,4-dioxane or toluene. Optimizing the base and ligand can also suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point for the Suzuki coupling of this compound with an arylboronic acid is to use Pd(PPh₃)₄ as the catalyst (3-5 mol%), K₂CO₃ or K₃PO₄ as the base (2-3 equivalents), and a degassed solvent system such as 1,4-dioxane/water (4:1 v/v) at a temperature of 90-100 °C. The reaction should be carried out under an inert atmosphere.

Q2: My boronic acid is unstable. What are the alternatives?

A2: If your boronic acid is prone to decomposition or protodeboronation, consider using a more stable derivative. Potassium organotrifluoroborates and boronate esters, such as pinacol esters, are excellent alternatives that often exhibit enhanced stability and can lead to higher yields.

Q3: How critical is the exclusion of oxygen in this reaction?

A3: The exclusion of oxygen is highly critical. Oxygen can lead to the oxidative degradation of the active Pd(0) catalyst to Pd(II), which can promote the unwanted homocoupling of the boronic acid, thereby reducing the yield of your desired product.[1] It is essential to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

Q4: I am observing a dark black precipitate in my reaction. What is it and is it a problem?

A4: A black precipitate is often palladium black, which is an agglomerated, less active form of the palladium catalyst. Its formation indicates catalyst decomposition and will likely lead to a lower reaction yield. This can be caused by impurities, high temperatures, or an inappropriate choice of ligand. Using more robust ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), can often prevent catalyst decomposition.

Q5: Can I use microwave irradiation to accelerate the reaction?

A5: Yes, microwave-assisted heating can be very effective for Suzuki coupling reactions, often leading to significantly shorter reaction times and improved yields. A typical starting point would be to heat the reaction mixture in a sealed microwave vial at 120-150 °C for 20-40 minutes.

Data Presentation

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling reaction. The following tables provide a summary of conditions used for the Suzuki coupling of related heterocyclic iodides to guide your optimization process.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of Aryl Iodides

Catalyst SystemSubstrateYield (%)Temperature (°C)Time (h)
Pd(PPh₃)₄1-Iodo-2,6-dimethylbenzene8510012
PdCl₂(dppf)1-Iodo-2,4,6-trimethylbenzene92804
Pd(OAc)₂ / SPhos1-Iodo-2-methylbenzene98Room Temp2
Note: This data is compiled from various sources for analogous substrates and should be used as a general guide. Direct comparison requires identical reaction conditions.[2]

Table 2: Effect of Different Bases on Suzuki Coupling Yields

BaseSolventYield (%)
Na₂CO₃DMF/H₂O98
K₂CO₃DMF/H₂O95
K₃PO₄DMF/H₂O92
NaOHDMF/H₂O85
KOHDMF/H₂O88
TEA (Triethylamine)DMF/H₂O40
Reaction conditions: Aryl iodide, phenylboronic acid, Pd catalyst in a DMF/water solvent system. Yields are indicative and can vary with the specific substrates.[3]

Table 3: Influence of Solvent on Suzuki Coupling Reactions

Solvent SystemTemperature (°C)Yield (%)
1,4-Dioxane / H₂O90-100Often High
Toluene / H₂O100-110Good, especially for less polar substrates
DMF / H₂O100-120Good, but can promote side reactions
THF / H₂O65-70Milder conditions, may require longer reaction times
Ethanol / H₂O80-90"Green" solvent, effectiveness varies
Note: The optimal solvent is substrate-dependent and often requires screening.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This should be considered a starting point for optimization.

General Protocol for Suzuki Coupling of this compound

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

To aid in understanding the experimental and troubleshooting workflows, the following diagrams have been generated.

Experimental_Workflow A 1. Reaction Setup: Combine this compound, boronic acid, and base in a Schlenk flask. B 2. Create Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). A->B C 3. Add Reagents: Add degassed solvent and then the Pd catalyst. B->C D 4. Heat and Stir: Heat to the desired temperature with vigorous stirring. C->D E 5. Monitor Progress: Use TLC or LC-MS to track the reaction. D->E F 6. Workup: Cool, dilute with organic solvent, and wash. E->F G 7. Purify: Dry, concentrate, and perform column chromatography. F->G

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction A Check Starting Materials: - Purity of reagents? - Catalyst activity? Start->A B Review Reaction Conditions: - Degassing sufficient? - Temperature optimal? - Base appropriate? Start->B C Analyze for Side Products: - Homocoupling? - Protodeboronation? - Dehalogenation? Start->C D Optimize Catalyst/Ligand: - Try a more robust ligand (e.g., SPhos)? - Use a precatalyst? A->D E Optimize Base/Solvent: - Screen different bases (K₃PO₄, Cs₂CO₃)? - Change solvent system? B->E F Modify Boronic Acid: - Use a pinacol ester or trifluoroborate salt? C->F End Improved Yield D->End E->End F->End

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The most frequently encountered byproducts in the synthesis of this compound are typically:

  • Unreacted 1,3-dimethyluracil: Incomplete iodination can lead to the presence of the starting material in the final product mixture.

  • Di-iodinated 1,3-dimethyluracil: Over-iodination can occur, leading to the formation of 5,6-diiodo-1,3-dimethyluracil. The presence of this byproduct is often indicated by mass spectrometry.

  • Byproducts from the iodinating reagent: For instance, when using N-iodosuccinimide (NIS), succinimide is a common byproduct. If iodine monochloride (ICl) is used, residual starting materials for its preparation might be present.

Q2: How can I minimize the formation of the di-iodinated byproduct?

A2: To minimize the formation of 5,6-diiodo-1,3-dimethyluracil, consider the following strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent. A large excess can promote di-iodination.

  • Reaction temperature: Running the reaction at a lower temperature can increase selectivity for mono-iodination.

  • Slow addition of the iodinating agent: Adding the iodinating agent portion-wise or as a solution over a period of time can help maintain a low concentration of the reactive iodine species, thus favoring mono-substitution.

Q3: What is the best way to remove unreacted 1,3-dimethyluracil from the final product?

A3: Unreacted 1,3-dimethyluracil can often be removed through careful purification. Recrystallization is a common and effective method. Due to the difference in polarity and crystal packing between 1,3-dimethyluracil and its 5-iodo derivative, a suitable solvent system can selectively precipitate the desired product, leaving the starting material in the mother liquor. Column chromatography can also be employed for more challenging separations.

Q4: My reaction is sluggish or incomplete. What are the potential causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Inactive iodinating agent: N-iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. Ensure you are using a fresh or properly stored batch of the reagent.

  • Insufficient activation: Many iodination reactions require an acid catalyst to activate the iodinating agent. Ensure the catalyst is present in the correct amount and is of good quality.

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. A balance must be found for optimal results.

  • Poor solvent choice: The solvent can significantly impact the reaction rate. Ensure the chosen solvent is appropriate for the specific iodination method and is anhydrous if required.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Decomposition of the product during workup or purification. 3. Suboptimal reaction conditions.1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature slightly. 2. Use mild conditions during workup. Avoid strong bases or prolonged heating. 3. Re-evaluate the choice of iodinating agent, solvent, and catalyst based on literature procedures.
Presence of significant amounts of di-iodinated byproduct 1. Excess of iodinating agent. 2. Reaction temperature is too high.1. Reduce the molar equivalents of the iodinating agent. 2. Perform the reaction at a lower temperature.
Product is difficult to purify 1. Presence of multiple byproducts with similar polarities. 2. Oily or intractable product.1. Employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal of pure product, or changing the solvent system.
Inconsistent results between batches 1. Variability in the quality of reagents. 2. Inconsistent reaction setup or conditions.1. Use reagents from the same batch or re-purify/re-characterize existing reagents. Pay close attention to the purity of the starting 1,3-dimethyluracil and the activity of the iodinating agent. 2. Standardize the reaction setup, including glassware, stirring speed, and temperature control.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions.

Product/Byproduct Typical Yield Range (%) Notes
This compound70 - 95%Yield is highly dependent on the chosen synthetic route and purification method.
Unreacted 1,3-dimethyluracil0 - 20%Can be minimized with optimized reaction times and stoichiometry.
5,6-Diiodo-1,3-dimethyluracil0 - 10%Formation is favored by excess iodinating agent and higher temperatures.

Experimental Protocol: Iodination using Iodine Monochloride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 1,3-Dimethyluracil

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Deionized water

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dimethyluracil (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water.

  • Quench the excess iodine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 1,3-dimethyluracil in glacial acetic acid add_icl Add ICl solution dropwise start->add_icl react Stir at room temperature (2-4 hours) add_icl->react quench Pour into ice-water and quench with Na2S2O3 react->quench extract Extract with DCM quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry recrystallize Recrystallize dry->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_purification_solutions Purification Strategies start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (e.g., NIS activity) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions optimize Optimize Conditions (e.g., increase temp/time) check_conditions->optimize purification_issue Difficulty in Purification? optimize->purification_issue column_chrom Column Chromatography purification_issue->column_chrom Yes recrystallization Recrystallization (different solvent) purification_issue->recrystallization Yes end Pure Product purification_issue->end No column_chrom->end recrystallization->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Synthesis of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Iodo-1,3-dimethyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic iodination of 1,3-dimethyluracil. Common iodinating agents used for this purpose include molecular iodine (I₂) in the presence of an activating agent like silver nitrate (AgNO₃), N-Iodosuccinimide (NIS), and iodine monochloride (ICl).

Q2: My reaction yield is consistently low. What are the primary factors that could be affecting the yield?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The iodination reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the reagents.

  • Suboptimal Reagent Activity: The activity of the iodinating agent can be a critical factor. For instance, molecular iodine often requires an activating agent to generate a more potent electrophilic iodine species.

  • Side Reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product.

  • Product Degradation: The product, this compound, might be susceptible to degradation under the reaction or workup conditions.

  • Loss During Workup and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (1,3-dimethyluracil) and the formation of the product (this compound). The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What are the likely side products in this synthesis?

A4: While specific side products for the iodination of 1,3-dimethyluracil are not extensively documented in readily available literature, general knowledge of electrophilic aromatic substitution on pyrimidine rings suggests the possibility of:

  • Over-iodination: Although less common for the 5-position, under forcing conditions, di-iodinated products could potentially form.

  • Oxidation Products: Some iodinating agents or reaction conditions can lead to oxidation of the pyrimidine ring.

  • Hydrolysis Products: If the reaction is performed in the presence of strong acids or bases, hydrolysis of the amide groups in the uracil ring could occur, though this is generally unlikely under standard iodination conditions.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. Common solvents for purification of similar compounds include methanol or a mixture of dichloromethane and methanol.[3] For column chromatography, a silica gel stationary phase with a mobile phase such as a hexane-ethyl acetate gradient is often effective.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive iodinating agent.Ensure the quality and purity of your iodinating agent. If using I₂, consider adding an activating agent like silver nitrate to generate a more reactive electrophile.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. Some iodinations may require heating to proceed at a reasonable rate.
Inappropriate solvent.The choice of solvent can influence the reaction rate and solubility of reagents. Consider switching to a different solvent, such as ethanol, acetonitrile, or dimethylformamide (DMF), based on literature precedents for similar reactions.
Presence of Multiple Spots on TLC (in addition to starting material and product) Formation of side products.Optimize reaction conditions (temperature, reaction time) to minimize side product formation. Consider using a more selective iodinating agent.
Degradation of starting material or product.Ensure the reaction is not running for an unnecessarily long time. Check the stability of your starting material and product under the reaction conditions.
Difficulty in Isolating the Product Product is highly soluble in the workup solvent.Minimize the amount of solvent used during extraction and washing steps. Consider using a different solvent for extraction in which the product has lower solubility.
Formation of an emulsion during extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Purified Product is not Pure (by NMR or other analytical techniques) Co-elution of impurities during column chromatography.Optimize the mobile phase for better separation on the TLC plate before performing column chromatography. A shallower gradient may be necessary.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes reaction conditions and reported yields for the iodination of uracil and its derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialIodinating AgentActivator/CatalystSolventReaction TimeTemperatureYield (%)Reference
UracilI₂AgNO₃Acetonitrile (few drops)20-30 minRoom Temp70-98General protocol for pyrimidines
5-IodouracilVarious Alkyl BromidesK₂CO₃DMSO48 h80 °CN/A (for N-alkylation)[3]

Experimental Protocols

Method 1: Iodination using Iodine and Silver Nitrate (General Procedure for Pyrimidines)

This protocol is adapted from a general method for the iodination of pyrimidine derivatives and should be optimized for 1,3-dimethyluracil.

Materials:

  • 1,3-dimethyluracil

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine 1,3-dimethyluracil, solid iodine, and silver nitrate.

  • Add a few drops of acetonitrile to the mixture.

  • Grind the mixture using a pestle for 20-30 minutes. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the solid residue and wash with methanol.

  • The filtrate can be concentrated and purified by silica gel column chromatography to isolate this compound.

Visualizations

Experimental Workflow for Iodination

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1,3-Dimethyluracil mix Mix and React A->mix B Iodinating Agent (e.g., I₂ + AgNO₃) B->mix C Solvent (e.g., Acetonitrile) C->mix quench Quench (e.g., Na₂S₂O₃) mix->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Causes start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Activity incomplete->check_reagents workup_loss Review Workup/ Purification Steps complete->workup_loss side_reactions Analyze for Side Products (e.g., NMR of crude) complete->side_reactions optimize_purification Optimize Purification (e.g., change solvent, chromatography gradient) workup_loss->optimize_purification optimize_conditions Optimize Reaction Conditions (e.g., different iodinating agent) side_reactions->optimize_conditions

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-1,3-dimethyluracil. Our aim is to offer practical solutions to common issues encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route employed. Typically, you may encounter:

  • Unreacted 1,3-dimethyluracil: The starting material for the iodination reaction.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodo-1,3-dimethyluracil.

  • Residual iodinating agent and byproducts: For instance, if N-iodosuccinimide (NIS) is used, succinimide will be a byproduct.

  • Colored impurities: These can arise from the decomposition of reagents or the product.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material.

  • Column chromatography is recommended for separating mixtures with closely related compounds, such as unreacted starting material and di-iodinated byproducts.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the recrystallized solid.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization can be due to several factors. Here are some troubleshooting steps:

  • Optimize the solvent system: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at room temperature, you will have a low yield. Consider using a less polar solvent or a mixed solvent system.

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Ensure slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Check for premature crystallization: If the product crystallizes out during hot filtration, preheat the funnel and filter paper and add a small amount of extra hot solvent before filtering.

Issue 2: The compound does not crystallize from the solution.

Question: My product has "oiled out" or remains in solution even after cooling. How can I induce crystallization?

Answer: The formation of an oil or failure to crystallize is a common issue. Here are some techniques to try:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the cooled solution can induce crystallization.

  • Reduce the solvent volume: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.

  • Change the solvent system: The current solvent may not be appropriate. Try a different solvent or a mixture of solvents.

Issue 3: Poor separation during column chromatography.

Question: I am unable to separate this compound from a closely related impurity by column chromatography. What can I do?

Answer: Achieving good separation of compounds with similar polarities can be challenging. Consider the following:

  • Optimize the eluent system: The polarity of the mobile phase is crucial. A good starting point for this compound is a mixture of hexane and ethyl acetate. You can fine-tune the ratio to improve separation. An ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

  • Use a longer column: A longer and narrower column provides more surface area for the separation to occur, leading to better resolution.

  • Control the flow rate: A slower flow rate allows for better equilibration of the components between the stationary and mobile phases, which can improve separation.

  • Avoid overloading the column: Overloading the column with too much crude material is a common cause of poor separation. A general guideline is to load 1 g of crude mixture per 20-100 g of silica gel, depending on the difficulty of the separation.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventPolarityPredicted SolubilityRationale
WaterHighLowThe molecule has a significant non-polar character due to the dimethyluracil core and the iodine atom.
MethanolHighModerateThe presence of polar carbonyl groups allows for some interaction with polar protic solvents.
EthanolHighModerateSimilar to methanol, but the longer alkyl chain may slightly increase solubility of the non-polar parts.
DichloromethaneMediumHighGood solvent for many organic compounds with moderate polarity.
Ethyl AcetateMediumHighThe ester group can interact with the polar functionalities of the uracil ring.
HexaneLowLowThe molecule is too polar to be highly soluble in a non-polar alkane.
Dimethyl Sulfoxide (DMSO)High (Aprotic)HighKnown to be a good solvent for a wide range of organic compounds, including uracil derivatives.

Table 2: Recommended TLC and Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase (TLC) Start with Hexane:Ethyl Acetate (7:3 or 1:1) and adjust the ratio to achieve an Rf of 0.2-0.4 for the product.
Mobile Phase (Column) Use the optimized solvent system from TLC. A common eluent is a gradient of ethyl acetate in hexane.
Visualization UV lamp (254 nm) or an iodine chamber.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Reaction Mixture cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Purified Product Start Crude this compound Recrystallize Dissolve in hot solvent, cool to crystallize Start->Recrystallize Minor Impurities Load_Column Load on Silica Gel Column Start->Load_Column Significant Impurities or Similar Polarity Byproducts Filter_Recryst Vacuum Filtration Recrystallize->Filter_Recryst Wash_Crystals Wash with cold solvent Filter_Recryst->Wash_Crystals Dry_Crystals Dry under vacuum Wash_Crystals->Dry_Crystals End Pure this compound Dry_Crystals->End Elute_Column Elute with Hexane/EtOAc Load_Column->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Evaporate_Solvent->End

Caption: Purification workflow for this compound.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recrystallization Yield Cause1 Compound too soluble in cold solvent Problem->Cause1 Cause2 Too much solvent used Problem->Cause2 Cause3 Rapid cooling Problem->Cause3 Solution1 Use a less polar or mixed solvent system Cause1->Solution1 Solution2 Use minimum amount of hot solvent Cause2->Solution2 Solution3 Allow slow cooling to RT before ice bath Cause3->Solution3

Caption: Troubleshooting low yield in recrystallization.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Suboptimal eluent system Problem->Cause1 Cause2 Column too short Problem->Cause2 Cause3 Flow rate too fast Problem->Cause3 Cause4 Column overloaded Problem->Cause4 Solution1 Optimize eluent polarity (TLC guidance, Rf 0.2-0.4) Cause1->Solution1 Solution2 Use a longer, narrower column Cause2->Solution2 Solution3 Reduce the flow rate Cause3->Solution3 Solution4 Load less crude material Cause4->Solution4

Caption: Troubleshooting poor separation in column chromatography.

Technical Support Center: 5-Iodo-1,3-dimethyluracil in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during coupling reactions with 5-Iodo-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?

A1: The most prevalent side reactions are hydrodeiodination (reduction of the C-I bond) to form 1,3-dimethyluracil and homocoupling of the boronic acid or terminal alkyne coupling partner. In some cases, homocoupling of this compound can also occur, though it is generally less common. The electron-deficient nature of the pyrimidine ring can influence the propensity for these side reactions.[1][2][3]

Q2: Why is hydrodeiodination a significant problem with this compound?

A2: Hydrodeiodination is a common side reaction for aryl halides in palladium-catalyzed reactions.[2] For this compound, the C-I bond is activated towards oxidative addition to the palladium catalyst. However, under certain conditions, the resulting organopalladium intermediate can react with a hydride source in the reaction mixture before transmetalation with the coupling partner can occur. Common hydride sources can include the solvent (e.g., from alcohols), the base, or impurities.

Q3: What causes homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling)?

A3: Homocoupling of the coupling partner is a frequent side reaction. In Suzuki reactions, the presence of oxygen can promote the homocoupling of boronic acids.[4] In Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[5]

Q4: How does the reactivity of the C5-iodine on the uracil ring compare to other positions?

A4: The reactivity of halogens on a pyrimidine ring is position-dependent. Generally, the order of reactivity for different positions is C4(6) > C2 > C5.[1] The C5 position is the least electron-deficient and therefore the least reactive towards oxidative addition compared to the C2 and C4/C6 positions.[1] However, the high reactivity of the carbon-iodine bond generally makes 5-iodopyrimidines suitable substrates for coupling reactions.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired coupled product and significant formation of 1,3-dimethyluracil (hydrodeiodination byproduct).

This issue is commonly encountered in Suzuki, Sonogashira, and Heck reactions.

dot

cluster_0 Troubleshooting Hydrodeiodination Start Low Yield & High Hydrodeiodination Check_Reagents Ensure Anhydrous & Degassed Solvents/Reagents Start->Check_Reagents Initial Check Optimize_Base Use a Weaker, Non-Hydridic Base (e.g., K2CO3, Cs2CO3) Check_Reagents->Optimize_Base If problem persists Ligand_Choice Employ Bulky, Electron-Rich Phosphine Ligands Optimize_Base->Ligand_Choice Further Optimization Temp_Control Lower Reaction Temperature Ligand_Choice->Temp_Control Fine-tuning Success Improved Yield of Coupled Product Temp_Control->Success cluster_1 Troubleshooting Homocoupling Start_Homo High Homocoupling Byproduct Degas Thoroughly Degas Reaction Mixture Start_Homo->Degas First Step Copper_Free For Sonogashira: Use Copper-Free Conditions Degas->Copper_Free If Sonogashira Slow_Addition Slowly Add Coupling Partner Degas->Slow_Addition If Suzuki Optimize_Catalyst Adjust Pd Catalyst and Ligand Concentration Copper_Free->Optimize_Catalyst Slow_Addition->Optimize_Catalyst Success_Homo Minimized Homocoupling Optimize_Catalyst->Success_Homo cluster_2 Suzuki-Miyaura Protocol Setup 1. Add this compound, boronic acid, and base to a dry flask. Inert 2. Evacuate and backfill with Argon (3x). Setup->Inert Solvents 3. Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water). Inert->Solvents Catalyst 4. Add Pd catalyst and ligand solution. Solvents->Catalyst React 5. Heat at 80-100 °C and monitor by TLC/LC-MS. Catalyst->React Workup 6. Aqueous workup and purification. React->Workup

References

Technical Support Center: Improving the Solubility of 5-Iodo-1,3-dimethyluracil for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 5-Iodo-1,3-dimethyluracil in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

A2: Precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment. This occurs because the compound's solubility is much lower in the aqueous medium. The sudden change in solvent polarity causes the compound to come out of solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells and may interfere with the assay results. It is recommended to keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q4: Can I use other solvents besides DMSO to dissolve this compound?

A4: While DMSO is a common starting point, other organic solvents or co-solvent systems can be explored. The parent compound, 1,3-dimethyluracil, shows solubility in water and chloroform and is sparingly soluble in ethanol. Halogenated uracils, like 5-bromouracil, have been shown to be more soluble in methanol or acetonitrile than in water. A co-solvent strategy, where a water-miscible organic solvent is used, can be an effective approach.

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: A kinetic solubility assay is a practical method to determine the solubility of your compound in a specific buffer. This typically involves preparing a high-concentration stock solution in DMSO, making serial dilutions, and then adding them to your buffer. The highest concentration that remains clear of precipitate after a defined incubation period is considered the kinetic solubility.

Troubleshooting Guide: Compound Precipitation

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration of the compound exceeds its aqueous solubility. "Solvent shock" from rapid dilution.- Lower the final working concentration of the compound. - Perform a serial dilution of the DMSO stock solution in the pre-warmed (37°C) aqueous buffer. - Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing.
Precipitation occurs after incubation The compound is not stable in the aqueous solution over time. Changes in temperature or pH during incubation are affecting solubility. Evaporation from the culture plate is increasing the compound's concentration.- Prepare fresh dilutions of the compound immediately before each experiment. - Ensure the incubator has proper humidification to minimize evaporation. - Check if the pH of your media is changing during the experiment and if this affects your compound's solubility.
Cloudy or hazy solution Formation of fine, colloidal precipitate that is not immediately visible as distinct particles.- Visually inspect the solution under a light source. - Consider filtering the final working solution through a 0.22 µm sterile filter before adding it to cells.
Inconsistent assay results Variable amounts of the compound are in solution due to precipitation, leading to inconsistent effective concentrations.- Always visually inspect your solutions for any signs of precipitation before use. - Prepare fresh working solutions for each experiment. - Determine the maximum kinetic solubility in your specific buffer and work below this concentration.

Quantitative Data Summary

Table 1: Known Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight266.04 g/mol
Molecular FormulaC₆H₇IN₂O₂

Table 3: Recommended Final Concentrations of Co-solvents in Cell-Based Assays

Co-solventRecommended Maximum Final ConcentrationNotes
DMSO≤ 0.5% (ideally ≤ 0.1%)Can be cytotoxic at higher concentrations.
Ethanol≤ 0.5%Can have biological effects on cells.
Polyethylene Glycol 400 (PEG 400)≤ 1%Generally well-tolerated by many cell lines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.001 L * 266.04 g/mol * 1000 mg/g = 2.66 mg

  • Weigh the compound: Accurately weigh 2.66 mg of this compound.

  • Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the weighed compound.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay
  • Prepare a serial dilution: Prepare a series of dilutions of your 10 mM stock solution of this compound in 100% DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add to assay buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to your pre-warmed (37°C) assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level.

  • Incubate: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Observe for precipitation: Visually inspect each well for any signs of precipitation (cloudiness or visible particles). A plate reader that can measure light scattering can also be used for a more quantitative assessment.

  • Determine solubility: The highest concentration that remains clear is the kinetic solubility of this compound in your specific buffer.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.

  • Molar ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Kneading: In a mortar, add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the HP-β-CD to form a paste.

  • Add the compound: Gradually add the this compound to the paste and continue to knead for 30-60 minutes. Add more of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Pulverize and store: Gently grind the dried complex into a fine powder and store it in a desiccator.

  • Solubility testing: The resulting powder can then be tested for its solubility in your aqueous assay buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_troubleshoot Troubleshooting cluster_assay Assay Preparation start Start with solid This compound stock Prepare 10 mM stock in 100% DMSO start->stock kinetic_sol Perform Kinetic Solubility Assay stock->kinetic_sol precip Precipitation? kinetic_sol->precip lower_conc Lower Final Concentration precip->lower_conc Yes cosolvent Use Co-solvents (e.g., Ethanol, PEG400) precip->cosolvent Yes cyclo Use Cyclodextrins (e.g., HP-β-CD) precip->cyclo Yes working_sol Prepare Working Solution in Assay Buffer precip->working_sol No lower_conc->working_sol cosolvent->working_sol cyclo->working_sol assay Perform In Vitro Assay working_sol->assay

Figure 1. Experimental workflow for dissolving this compound.

signaling_pathway cluster_factors Factors Influencing Solubility cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome compound Poorly Soluble Compound (this compound) solvent Solvent Choice (e.g., DMSO) compound->solvent concentration Final Concentration compound->concentration buffer Aqueous Buffer Composition compound->buffer ph pH compound->ph temp Temperature compound->temp soluble Soluble Compound in Aqueous Media cosolvents Co-solvents cosolvents->soluble cyclodextrins Cyclodextrins cyclodextrins->soluble ph_adjust pH Adjustment ph_adjust->soluble

Figure 2. Factors and strategies for improving compound solubility.

References

Preventing dehalogenation of 5-Iodo-1,3-dimethyluracil during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodo-1,3-dimethyluracil. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing dehalogenation?

A1: Dehalogenation, specifically deiodination, of this compound is a common issue stemming from the inherent weakness of the Carbon-Iodine (C-I) bond. The C-I bond is the least stable among carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1]

Common Causes of Dehalogenation:

  • Reductive Environments: The presence of reducing agents or conditions that favor reduction can lead to hydrogenolysis, where the iodine atom is replaced by a hydrogen atom.[1]

  • Palladium-Catalyzed Cross-Coupling Side Reactions: During reactions like Suzuki or Sonogashira coupling, a side reaction known as hydrodehalogenation can occur, leading to the formation of the undesired 1,3-dimethyluracil.[2]

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to cleave the C-I bond, especially during prolonged reaction times.

  • Strong Bases: Strong bases can promote elimination reactions or other decomposition pathways that result in the loss of iodine.[3]

  • Photochemical Decomposition: Uracil derivatives can be sensitive to ultraviolet (UV) light. Irradiation can lead to the formation of radicals and subsequent dehalogenation.[4]

cluster_causes Common Causes of Dehalogenation cluster_compound cluster_products Undesired Products High_Temperature High Temperature Start This compound High_Temperature->Start Strong_Bases Strong Bases Strong_Bases->Start Reducing_Agents Reducing Agents (e.g., H₂, certain hydrides) Reducing_Agents->Start Pd_Catalysis Pd-Catalyzed Reactions (e.g., Suzuki, Sonogashira) Pd_Catalysis->Start UV_Light UV Light Exposure UV_Light->Start Dehalogenated 1,3-dimethyluracil (Dehalogenated Product) Start->Dehalogenated Deiodination

Caption: Common pathways leading to the dehalogenation of this compound.

Q2: How can I prevent dehalogenation during Suzuki-Miyaura cross-coupling reactions?

A2: Dehalogenation is a frequently observed side reaction in Suzuki-Miyaura couplings with 5-iodouracil derivatives.[5] Optimizing the reaction conditions, including the choice of catalyst, base, and temperature, is critical to favor the desired cross-coupling pathway over hydrodehalogenation.

Troubleshooting Guide for Suzuki-Miyaura Coupling

ProblemPotential CauseSuggested Solution
High percentage of dehalogenated product (1,3-dimethyluracil) Harsh Base: Strong bases can promote protonolysis of the organopalladium intermediate.Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Powdered KF can be effective if the substrate is base-sensitive.[6]
High Temperature: The reaction may be running too hot, favoring decomposition and side reactions.Reduce the reaction temperature. Screen temperatures starting from room temperature up to 80 °C.
Inactive Catalyst: The catalytic cycle may be slow, allowing more time for side reactions.Use a highly active palladium catalyst/ligand system. Consider Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands like SPhos or XPhos.
Solvent Effects: The solvent may not be optimal for the stability of the intermediates.Screen different solvent systems. A mixture of a non-polar solvent (like Toluene or Dioxane) and water is common. Purely aqueous conditions have also been reported to be successful.[7]
Low or no conversion Inefficient Transmetalation: The boronic acid is not being activated effectively.Ensure the base is adequately soluble and active. The addition of water can sometimes facilitate the formation of the boronate species required for transmetalation.[6][8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a general starting point designed to minimize dehalogenation.

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the aryl/vinyl boronic acid (1.2-1.5 eq.), and a mild base such as K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1). Degas the entire mixture again by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the formation of the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product using column chromatography.

Suzuki_Workflow start Start Suzuki Optimization check_dehalogenation Dehalogenation > 10%? start->check_dehalogenation lower_temp Lower Temperature (e.g., 80°C -> 60°C) check_dehalogenation->lower_temp Yes success Optimization Successful check_dehalogenation->success No lower_temp->check_dehalogenation Re-evaluate change_base Switch to Milder Base (e.g., from Cs₂CO₃ to K₂CO₃/KF) lower_temp->change_base Still high change_base->check_dehalogenation Re-evaluate change_catalyst Screen Catalyst/Ligand (e.g., Add SPhos ligand) change_base->change_catalyst Still high change_catalyst->check_dehalogenation Re-evaluate failure Problem Persists: Consult Specialist change_catalyst->failure Still high

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Q3: How can I minimize dehalogenation and side reactions in Sonogashira couplings?

A3: The Sonogashira coupling is also prone to dehalogenation. Additionally, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when using a copper(I) co-catalyst.[2]

Troubleshooting Guide for Sonogashira Coupling

ProblemPotential CauseSuggested Solution
Significant dehalogenation High Temperature / Long Reaction Time: Favors hydrodehalogenation.Run the reaction at the lowest possible temperature (room temperature if feasible).[9] Monitor closely to avoid unnecessarily long reaction times.
Reductive Species: Amine bases can sometimes act as a hydride source.Screen different amine bases (e.g., Et₃N, DIPEA, DBU). Ensure the base is high purity and anhydrous.
Alkyne Homocoupling (Glaser Product) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of copper acetylides.Thoroughly degas all solvents and the reaction mixture. Use freeze-pump-thaw cycles for best results. Maintain a strict inert atmosphere.[2]
Copper(I) Co-catalyst: The copper catalyst is primarily responsible for Glaser coupling.Use a copper-free protocol. Many modern Sonogashira conditions omit the copper co-catalyst, which significantly reduces homocoupling.[2]
High Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.Add the alkyne slowly to the reaction mixture via a syringe pump to maintain a low steady-state concentration.[2][10]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 3-5 eq.).[11][12]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture. For sensitive substrates, add the alkyne slowly over 1-2 hours.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture through a pad of Celite to remove palladium black, rinsing with an organic solvent. Concentrate the filtrate and purify by column chromatography.

Sonogashira_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-I pd_complex R¹-Pd(II)(I)L₂ (R¹ = Uracil) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R²C≡CH, Base (-HI • Base) dehalogenation Hydrodehalogenation (Undesired) pd_complex->dehalogenation [H] source pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ transmetal->pd_alkynyl glaser Glaser Homocoupling (Undesired) transmetal->glaser O₂, Cu(I) red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 Product: R¹-C≡CR²

Caption: Sonogashira catalytic cycle with points of potential side reactions.

Q4: What general conditions and reagents should I avoid when working with this compound?

A4: Beyond cross-coupling reactions, certain reagents and conditions are generally incompatible with this compound and should be avoided to prevent dehalogenation.

Reagent / ConditionPotential Undesired OutcomeRationale
Strong Reducing Agents (e.g., LiAlH₄, Raney Ni)Reductive DehalogenationThese reagents readily provide hydride or hydrogen, which will cleave the weak C-I bond.
Grignard Reagents (R-MgX)Grignard Degradation / DehalogenationThe reaction can lead to the formation of a magnesium-halogen compound followed by protonation, resulting in the dehalogenated product.[1]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Reductive DehalogenationThis is a standard method for hydrodehalogenation and will efficiently remove the iodine atom.
Prolonged Exposure to UV Light PhotodecompositionThe iodouracil chromophore absorbs UV light, which can lead to homolytic cleavage of the C-I bond and subsequent decomposition.[4]
Q5: How should I properly store and handle this compound to ensure its stability?

A5: Proper storage is essential to maintain the integrity of the compound and prevent slow degradation over time.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place. An amber vial is recommended to protect it from light.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like Argon or Nitrogen to displace air and moisture.

  • Purity Check: Before use, especially after long-term storage, it is good practice to check the purity of the compound by NMR or LC-MS to ensure no significant decomposition has occurred. Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the efficient cross-coupling of 5-iodo-1,3-dimethyluracil.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for cross-coupling reactions? A1: The carbon-iodine (C-I) bond in this compound is significantly weaker than C-Br or C-Cl bonds, making it more reactive in palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides is I > Br > OTf > Cl. This high reactivity allows for selective activation at the 5-position under milder conditions.

Q2: What are the most common cross-coupling reactions for this compound? A2: The most versatile and commonly employed cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl/vinyl, alkene, alkyne, and amine functionalities, respectively.[1]

Q3: How does the uracil core influence the cross-coupling reaction? A3: The electron-withdrawing nature of the uracil ring can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] However, the nitrogen atoms in the ring can potentially coordinate to the palladium catalyst, so the choice of ligand is crucial to maintain catalytic activity.

Q4: What is the role of the ligand in these reactions? A4: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[3] Electron-rich and bulky ligands often enhance the rates of oxidative addition and reductive elimination, leading to more efficient catalysis.[4]

Q5: Can I perform the reaction without a copper co-catalyst in Sonogashira couplings? A5: Yes, copper-free Sonogashira couplings are possible and often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[5] These conditions typically require a suitable palladium catalyst, a ligand, and an appropriate base.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps Citations
Inactive Catalyst Ensure the palladium source is active. Use a fresh bottle or a pre-catalyst that is stable to air and moisture. Consider in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂.[6][7]
Improper Ligand Choice For sterically hindered or electron-rich substrates, bulky and electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often necessary to promote efficient oxidative addition.[3][8]
Ineffective Base The choice of base is critical and reaction-dependent. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Heck and Sonogashira reactions, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often used. Base strength and solubility can significantly impact the reaction rate.[1][9]
Poor Solvent Quality Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions. Ensure the solvent fully solubilizes the reactants at the reaction temperature.[10][11]
Reaction Temperature Too Low While aryl iodides are reactive, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature, but be mindful of potential substrate or product decomposition.[12]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are adequately degassed.[6]
Formation of Side Products
Side Product Potential Cause & Troubleshooting Steps Citations
Homocoupling of Coupling Partner This is common in Sonogashira reactions (Glaser coupling) and Suzuki reactions. For Sonogashira, consider a copper-free protocol. For Suzuki, ensure strictly anaerobic conditions and use the correct stoichiometry of the boronic acid.[1][6]
Dehalogenation (Hydrodeiodination) The C-I bond is reduced to a C-H bond. This can occur in the presence of a base and a hydrogen source (e.g., solvent, water). Try a different, non-protic solvent, lower the reaction temperature, or reduce the reaction time.[6]
Catalyst Decomposition (Palladium Black) The formation of a black precipitate indicates the aggregation of the Pd(0) catalyst. This is often due to an insufficient ligand-to-palladium ratio, high temperatures, or the presence of impurities. Increase the ligand loading or switch to a more robust ligand.[2][11]

Catalyst and Condition Selection Tables

Suzuki-Miyaura Coupling (Boronic acids/esters)
Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11060-80Ligand choice is crucial for overcoming potential steric hindrance.[13]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O90-10070-90A classic system; requires careful degassing.
Pd(dppf)Cl₂-Cs₂CO₃THF or DMF80-10075-95Often reliable for a broad range of substrates.[12]
Heck Coupling (Alkenes)
Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂P(o-tol)₃NEt₃DMF100-12050-70A common system for Heck reactions.[13]
PdCl₂(PPh₃)₂-K₂CO₃NMP12070-80Suitable for less reactive alkenes.[1]
Herrmann's Catalyst-NaOAcDMA13080-90A highly active palladacycle catalyst.[1]
Sonogashira Coupling (Terminal Alkynes)
Palladium Source Co-catalyst Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(PPh₃)₄CuI-DIPEAToluene6080-90A versatile system for various alkynes.[1]
PdCl₂(PPh₃)₂CuI-NEt₃THFRT-5075-95A very common and reliable set of conditions.[5]
Pd(OAc)₂-SPhosCs₂CO₃Dioxane8070-80Example of a copper-free Sonogashira.[13]
Buchwald-Hartwig Amination (Amines)
Palladium Source Ligand Base Solvent Temp (°C) Typical Yield (%) Notes
Pd₂(dba)₃XPhosNaOt-BuDioxane10080-95A robust system for a wide range of amines.[13]
Pd(OAc)₂BINAPCs₂CO₃Toluene10070-90Bidentate ligands can be effective for primary amines.[8]
G3-XPhos Precatalyst-K₃PO₄t-AmylOH11085-98Air-stable precatalysts simplify reaction setup.[3]

Experimental Protocols

Note: These are generalized protocols. Optimal conditions (catalyst loading, stoichiometry, temperature, and time) should be determined experimentally.

General Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[13]

General Heck Coupling Protocol
  • In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Purge the tube with an inert gas.

  • Add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the base (e.g., NEt₃, 2.0 equiv.), and the anhydrous, degassed solvent (e.g., DMF).

  • Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) for 16-24 hours.

  • After cooling, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[13]

General Sonogashira Coupling Protocol
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., NEt₃, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the product by column chromatography.[1]

General Buchwald-Hartwig Amination Protocol
  • Charge an oven-dried Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate the tube and backfill with argon.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., dioxane).

  • Heat the reaction to the desired temperature (e.g., 100 °C) for 18-24 hours.

  • After cooling, filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify by column chromatography.[13]

Visualizations

Cross_Coupling_Workflow Workflow for Catalyst Selection A Define Target Molecule (e.g., C-C or C-N bond) B Select Coupling Type A->B C Suzuki-Miyaura (Aryl/Vinyl) B->C C(sp2)-C(sp2) D Heck (Alkene) B->D C(sp2)-C(sp2) E Sonogashira (Alkyne) B->E C(sp2)-C(sp) F Buchwald-Hartwig (Amine) B->F C(sp2)-N G Select Catalyst System (Pd Source + Ligand) C->G D->G E->G F->G H Select Base & Solvent G->H I Perform Small-Scale Screening Reaction H->I J Analyze Results (Yield, Purity, Side Products) I->J K Optimization Required? J->K L Scale-Up Reaction K->L No M Troubleshoot (See Guide) K->M Yes M->G

Caption: General workflow for selecting and optimizing a cross-coupling reaction.

Troubleshooting_Tree Troubleshooting a Failed Cross-Coupling Reaction Start Reaction Failed (Low/No Yield) Check_SM Starting Material Consumed? Start->Check_SM Decomposition Decomposition or Side Products? Check_SM->Decomposition Yes Catalyst_Issue Catalyst Inactive? Check_SM->Catalyst_Issue No Dehalogenation Dehalogenation Product Observed? Decomposition->Dehalogenation Yes Other_Side_Products Other Side Products Decomposition->Other_Side_Products No Homocoupling Homocoupling Product Observed? Dehalogenation->Homocoupling No Sol_Dehalogenation Lower Temp Change Base/Solvent Dehalogenation->Sol_Dehalogenation Yes Homocoupling->Other_Side_Products No Sol_Homocoupling Ensure Anaerobic Check Stoichiometry Homocoupling->Sol_Homocoupling Yes Sol_Decomposition Lower Temp Reduce Time Other_Side_Products->Sol_Decomposition Conditions_Issue Conditions Too Mild? Catalyst_Issue->Conditions_Issue No Sol_Catalyst Use Fresh Catalyst/Ligand Increase Ligand Ratio Catalyst_Issue->Sol_Catalyst Yes Reagent_Issue Reagent Quality Issue? Conditions_Issue->Reagent_Issue No Sol_Conditions Increase Temperature Change Ligand/Base Conditions_Issue->Sol_Conditions Yes Sol_Reagents Use Pure/Dry Reagents Degas Solvents Reagent_Issue->Sol_Reagents Yes

Caption: Decision tree for troubleshooting common cross-coupling reaction failures.

Catalytic_Cycle Generalized Palladium Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA Oxidative Addition PdII_Aryl LₙPd(II)(Aryl)(I) Pd0->PdII_Aryl Oxidative Addition TM Transmetalation PdII_Both LₙPd(II)(Aryl)(R') PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination RE Reductive Elimination Product Aryl-R' PdII_Both->Product Aryl_I Aryl-I Aryl_I->Pd0 R_M R'-M R_M->PdII_Aryl

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

References

Managing reaction temperature for the synthesis of 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reaction temperature during the synthesis of 5-Iodo-1,3-dimethyluracil.

Troubleshooting Guide: Managing Reaction Temperature

Low yields or the formation of impurities during the synthesis of this compound can often be attributed to improper temperature control. The iodination of 1,3-dimethyluracil is an exothermic reaction, and managing the heat generated is critical for a successful outcome.

Issue Potential Cause Recommended Action
Low to No Product Yield Reaction temperature is too low: Incomplete reaction due to insufficient activation energy.1. Ensure the reaction is proceeding; monitor using Thin Layer Chromatography (TLC). 2. If the reaction is sluggish, consider a slight increase in ambient temperature, ensuring it does not exceed the optimal range (see FAQs).
Reaction temperature is too high: Decomposition of the starting material, product, or reagents. Formation of side products.1. Implement cooling measures such as an ice-water bath, especially during the initial phase of the reaction. 2. Add reagents portion-wise to control the rate of heat generation. 3. Ensure efficient stirring to dissipate heat evenly.
Formation of Dark-Colored Impurities Side reactions due to excessive heat: High temperatures can lead to the formation of polymeric or degradation byproducts.1. Maintain the reaction at ambient or slightly below ambient temperature. 2. Use a cooling bath to manage the initial exotherm.
Inconsistent Results Between Batches Fluctuations in ambient laboratory temperature: "Room temperature" can vary significantly, affecting the reaction rate and outcome.1. Record the ambient temperature for each reaction to ensure consistency. 2. For critical applications, use a temperature-controlled reaction vessel or water bath to maintain a specific temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: Many iodination reactions of pyrimidine derivatives can be successfully carried out at ambient or room temperature (typically 20-25°C).[1] For deactivated aromatic compounds, a temperature range of 0 to 20°C may be employed.[2] Since the iodination of 1,3-dimethyluracil is exothermic, it is crucial to monitor the temperature and use cooling if necessary to prevent a significant rise in temperature.[1]

Q2: The protocol mentions the reaction is exothermic. How should I manage this?

A2: The exothermic nature of the reaction means that heat is generated, which can increase the temperature of the reaction mixture by 20-35°C.[1] To manage this:

  • Monitor the Temperature: Use a thermometer to track the internal temperature of the reaction.

  • Cooling: Have an ice-water bath ready to cool the reaction vessel if the temperature rises too quickly or exceeds the desired range.

  • Controlled Reagent Addition: Add the iodinating agent in portions to control the rate of the reaction and heat generation.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to distribute heat evenly and prevent localized hotspots.

Q3: My yield is low. Could the reaction temperature be the cause?

A3: Yes, improper temperature is a common reason for low yields.

  • Too Low: If the temperature is too low, the reaction may be incomplete. You can monitor the reaction's progress using TLC.

  • Too High: Excessive temperature can lead to the degradation of your starting material or product and the formation of unwanted side products, which will lower the yield of the desired this compound.

Q4: What are the consequences of letting the reaction temperature get too high?

A4: High reaction temperatures can lead to several undesirable outcomes, including:

  • Decomposition: The uracil ring or the iodo-substituent may become unstable at elevated temperatures.

  • Side Reactions: Increased temperature can promote the formation of byproducts, leading to a more complex mixture and a lower yield of the desired product.

  • Reduced Purity: The presence of byproducts will require more extensive purification steps.

Experimental Protocol: Solvent-Free Iodination of 1,3-Dimethyluracil

This protocol is adapted from a general method for the iodination of pyrimidine derivatives and should be optimized for your specific laboratory conditions.[1]

Materials:

  • 1,3-Dimethyluracil

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Acetonitrile (a few drops for easier grinding)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a mortar, combine 1,3-dimethyluracil, iodine, and silver nitrate.

  • Add a few drops of acetonitrile to facilitate grinding.

  • Begin grinding the mixture with the pestle. The reaction is expected to be exothermic, so monitor the temperature of the mortar.

  • If the temperature increases significantly (e.g., above 35-40°C), pause grinding and allow the mixture to cool, or cool the mortar externally with a cold water bath.

  • Continue grinding for 20-30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • The solid product can then be isolated by filtration and purified, for example, by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Combine 1,3-Dimethyluracil, Iodine, and Silver Nitrate in a Mortar start->reagents grind Grind Mixture (Add drops of Acetonitrile) reagents->grind monitor_temp Monitor Temperature grind->monitor_temp temp_high Temperature > 35-40°C? monitor_temp->temp_high cool Cool Reaction Mixture temp_high->cool Yes monitor_tlc Monitor by TLC temp_high->monitor_tlc No cool->grind reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->grind No quench Quench with Sodium Thiosulfate reaction_complete->quench Yes isolate Isolate and Purify Product quench->isolate end End isolate->end

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm multiple_spots Multiple Spots / Streaking? check_tlc->multiple_spots temp_low Possible Cause: Temperature Too Low Solution: Increase Ambient Temperature Slightly, Ensure Longer Reaction Time unreacted_sm->temp_low Yes purify Refine Purification Strategy unreacted_sm->purify No temp_high Possible Cause: Temperature Too High Solution: Implement Cooling, Controlled Reagent Addition multiple_spots->temp_high Yes multiple_spots->purify No

Caption: A decision tree for troubleshooting low yields based on TLC analysis.

References

Characterization of impurities in 5-Iodo-1,3-dimethyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Iodo-1,3-dimethyluracil. Our aim is to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for the synthesis of this compound?

A common and environmentally friendly approach for the iodination of pyrimidine derivatives, including 1,3-dimethyluracil, involves a solvent-free reaction using solid iodine (I₂) and silver nitrate (AgNO₃). This method offers the advantages of a relatively short reaction time (20–30 minutes), a simple setup, and high yields (70–98%).

Q2: What are the potential impurities in the synthesis of this compound?

During the synthesis of this compound, several impurities can form. The most common ones include:

  • Unreacted Starting Material: 1,3-dimethyluracil.

  • Over-iodinated Product: 5,6-diiodo-1,3-dimethyluracil.

  • Degradation Products: Formation of minor degradation products can occur, although these are generally less common under optimized conditions.

  • Inorganic Salts: Silver iodide (AgI) is a common byproduct when using silver nitrate as a promoter.

Q3: How can I monitor the progress of the reaction?

The progress of the iodination reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the recommended analytical techniques for characterizing the final product and its impurities?

For the characterization of this compound and its impurities, the following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing the purity of the final product and quantifying the levels of impurities. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of the desired product and identifying the chemical structures of any isolated impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), mass spectrometry is a powerful tool for determining the molecular weights of the main product and any impurities, aiding in their identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction closely using TLC. If the starting material is still present after the initial reaction time, extend the duration of the reaction. 2. Optimize Reagent Stoichiometry: Ensure that the molar ratio of iodine and any activating agents (e.g., silver nitrate) to the 1,3-dimethyluracil is appropriate. A slight excess of the iodinating agent may be necessary. 3. Check Reagent Quality: Use high-purity 1,3-dimethyluracil and fresh, high-quality iodine and other reagents.
Product Loss During Workup 1. Efficient Extraction: Ensure complete extraction of the product from the reaction mixture using a suitable organic solvent. Multiple extractions may be necessary. 2. Careful Purification: During purification by column chromatography or recrystallization, minimize losses by using appropriate solvent systems and techniques.
Side Reactions 1. Control Reaction Temperature: Exothermic reactions can sometimes lead to side product formation. Maintaining a controlled temperature, for instance by using an ice bath, can help minimize unwanted reactions.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Detected Potential Cause Troubleshooting Step
Unreacted 1,3-dimethyluracil Incomplete reaction.See "Incomplete Reaction" under Problem 1 .
5,6-diiodo-1,3-dimethyluracil Excess of iodinating agent or prolonged reaction time.1. Reduce Iodinating Agent: Use a stoichiometric amount or only a slight excess of the iodinating agent. 2. Monitor Reaction Closely: Stop the reaction as soon as TLC indicates the complete consumption of the starting material to avoid over-iodination.
Silver Iodide (AgI) Use of silver nitrate as a promoter.1. Filtration: After the reaction, the insoluble silver iodide can be effectively removed by filtration. 2. Washing: Washing the crude product with a solution of sodium thiosulfate can help remove any residual iodine and some inorganic salts.

Experimental Protocols

Synthesis of this compound (Solvent-Free Method)

This protocol is based on a green chemistry approach for the iodination of pyrimidine derivatives.

Materials:

  • 1,3-dimethyluracil

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

  • Saturated sodium thiosulfate solution

  • Methanol

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a mortar, combine 1,3-dimethyluracil (1.0 mmol), iodine (1.2 mmol), and silver nitrate (1.2 mmol).

  • Grind the mixture with a pestle for 20-30 minutes at room temperature. The mixture will typically become a tacky solid.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the solid residue and wash it with methanol.

  • The filtrate can be concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Data Presentation

Table 1: Analytical Data for this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Chemical Shifts (ppm, in CDCl₃) Expected ¹³C NMR Chemical Shifts (ppm, in CDCl₃)
1,3-dimethyluracil C₆H₈N₂O₂140.14~7.2 (d, 1H, H-6), ~5.7 (d, 1H, H-5), ~3.4 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃)~163 (C=O), ~152 (C=O), ~142 (C-6), ~101 (C-5), ~37 (N-CH₃), ~28 (N-CH₃)
This compound C₆H₇IN₂O₂266.04~7.8 (s, 1H, H-6), ~3.4 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃)~161 (C=O), ~151 (C=O), ~149 (C-6), ~70 (C-5), ~37 (N-CH₃), ~28 (N-CH₃)
5,6-diiodo-1,3-dimethyluracil C₆H₆I₂N₂O₂391.93~3.5 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃)Signals will be significantly shifted compared to the mono-iodinated product.

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Visualizations

Synthesis_Pathway DMU 1,3-dimethyluracil Reagents I₂ / AgNO₃ (Solvent-free) DMU->Reagents Product This compound Reagents->Product AgI Silver Iodide (AgI) (Byproduct) Reagents->AgI Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions DMU 1,3-dimethyluracil Product This compound DMU->Product Iodination Unreacted Unreacted 1,3-dimethyluracil DMU->Unreacted Incomplete Reaction OverIodination 5,6-diiodo-1,3-dimethyluracil Product->OverIodination Excess I₂ Troubleshooting_Workflow Start Low Yield or High Impurity Level CheckReaction Analyze Reaction Mixture by TLC/HPLC Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Present? Incomplete->SideProducts No OptimizeReaction Optimize Reaction: - Extend Time - Adjust Stoichiometry - Check Reagent Quality Incomplete->OptimizeReaction Yes ControlConditions Control Conditions: - Reduce Iodinating Agent - Monitor Closely SideProducts->ControlConditions Yes Purification Optimize Purification Protocol SideProducts->Purification No OptimizeReaction->Purification ControlConditions->Purification End Improved Yield and Purity Purification->End

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Iodo-1,3-dimethyluracil and 5-Iodouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pyrimidine analogs, both 5-Iodouracil and its N,N-dimethylated derivative, 5-Iodo-1,3-dimethyluracil, have emerged as compounds of interest for researchers in drug discovery and development. While structurally similar, the substitution at the N1 and N3 positions in this compound can significantly influence its biological profile compared to the parent compound, 5-Iodouracil. This guide provides an objective comparison of their biological activities, supported by available experimental data, to assist researchers in selecting the appropriate molecule for their studies.

At a Glance: Key Biological Activities

Biological Activity5-IodouracilThis compound (inferred from analogs)
Anticancer/Cytotoxic Moderate activity; serves as a precursor for more potent derivatives. Metal complexes show notable cytotoxicity.[1][2]Potent activity against various cancer cell lines.[3]
Antiviral Precursor to antiviral nucleoside analogs like Idoxuridine.[4][5]Broad-spectrum antiviral potential against viruses like HIV, HCMV, and SARS-CoV-2.[6][7]
Enzyme Inhibition Potent, mechanism-based inactivator of dihydropyrimidine dehydrogenase (DHPDHase).[8]Potential inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6]

Anticancer and Cytotoxic Properties

5-Iodouracil has demonstrated modest intrinsic anticancer activity. However, its primary role in oncology research has been as a foundational structure for the synthesis of more potent anticancer agents. For instance, metal complexes of 5-Iodouracil have shown significant cytotoxic effects against various tumor cell lines.[1][2]

In contrast, N1,N3-disubstituted derivatives of 5-Iodouracil, such as This compound , are associated with enhanced cytotoxic profiles. A study on N-substituted 5-iodouracils revealed that the N1,N3-dicyclohexylmethyl analog of this compound exhibited the most potent anticancer activity against the HepG2 human liver cancer cell line, with a half-maximal inhibitory concentration (IC50) of 16.5 µg/mL.[3] This suggests that the methylation at the N1 and N3 positions could significantly increase the lipophilicity and cellular uptake of the compound, leading to greater cytotoxicity.

Comparative Cytotoxicity Data
CompoundCell LineIC50Reference
N1,N3-dicyclohexylmethyl-5-iodouracil (analog of this compound)HepG216.5 µg/mL[3]

Antiviral Activity

5-Iodouracil is a well-established precursor for the synthesis of antiviral nucleoside analogs. The most notable of these is 5-iodo-2'-deoxyuridine (Idoxuridine), one of the first antiviral drugs to be approved, which is effective against Herpes simplex virus (HSV) and Varicella-zoster virus (VZV).[4][5] The antiviral mechanism of its derivatives primarily involves the inhibition of viral DNA synthesis.[9]

Derivatives of This compound , as part of the broader class of N1,N3-disubstituted uracils, have shown promising broad-spectrum antiviral activity. Studies have reported the efficacy of such compounds against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[7] More recently, N1,N3-disubstituted uracil derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19, highlighting their potential as non-nucleoside antiviral agents.[6]

Enzyme Inhibition

A significant biological activity of 5-Iodouracil is its potent and mechanism-based inactivation of dihydropyrimidine dehydrogenase (DHPDHase).[8] This enzyme is crucial for the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil. Inhibition of DHPDHase can therefore modulate the efficacy and toxicity of other pyrimidine-based drugs. The inactivation of DHPDHase by 5-Iodouracil is enhanced in the presence of NADPH.[8]

While direct evidence for This compound as a DHPDHase inhibitor is lacking, its structural class of N1,N3-disubstituted uracils has been shown to target other key viral enzymes. As mentioned, these compounds can inhibit viral RdRp, which is a distinct mechanism from that of 5-Iodouracil.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of the compounds on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-Iodouracil, this compound) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.[3][10]

Antiviral Assay (Plaque Reduction Assay)

This protocol provides a general method for assessing the antiviral activity of the compounds against a specific virus (e.g., HSV-1).

Materials:

  • Host cell line (e.g., Vero cells)

  • Virus stock (e.g., HSV-1)

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • Overlay medium (e.g., medium with 1% methylcellulose)

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the virus and infect the cells for 1-2 hours to determine the appropriate virus titer for the assay.

  • For the assay, infect confluent cell monolayers with a predetermined amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing various concentrations of the test compounds to each well.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 (50% effective concentration) of the compounds.[11]

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action for each compound and a general workflow for their biological evaluation.

cluster_5IU 5-Iodouracil: Mechanism of Action cluster_5IDU This compound: Proposed Mechanism IU 5-Iodouracil DNA_RNA Incorporation into Viral/Cellular DNA & RNA IU->DNA_RNA Metabolic Activation DHPDHase Dihydropyrimidine Dehydrogenase (DHPDHase) IU->DHPDHase Binds to Active Site Chain_Termination Chain Termination & Dysfunctional Genome DNA_RNA->Chain_Termination Inactivation Enzyme Inactivation DHPDHase->Inactivation IDU This compound RdRp Viral RNA-dependent RNA Polymerase (RdRp) IDU->RdRp Binds to Allosteric Site Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Proposed mechanisms of action for 5-Iodouracil and this compound.

cluster_workflow General Experimental Workflow start Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antiviral Antiviral Assays (e.g., Plaque Reduction) start->antiviral enzyme Enzyme Inhibition Assays (e.g., DHPDHase, RdRp) start->enzyme mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) cytotoxicity->mechanism antiviral->mechanism enzyme->mechanism conclusion Data Analysis & Conclusion mechanism->conclusion

Caption: A generalized workflow for the biological evaluation of uracil derivatives.

Conclusion

References

Validation of 5-Iodo-1,3-dimethyluracil as a Chemical Biology Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, the precise monitoring of cellular processes such as DNA synthesis is paramount for advancing research in areas ranging from cancer biology to drug development. Thymidine analogs, which are incorporated into newly synthesized DNA, have emerged as indispensable tools for labeling and tracking cell proliferation. This guide provides a comprehensive validation of 5-Iodo-1,3-dimethyluracil as a potential chemical biology tool, comparing its performance with established alternatives, namely 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU).

Executive Summary

This compound is a halogenated pyrimidine derivative that has been investigated for its potential role in biological systems. While not as commonly employed as other thymidine analogs for direct DNA synthesis measurement, studies have explored its effects on the incorporation of other nucleosides, suggesting a potential role as a modulator of cellular pathways. This guide presents available quantitative data, detailed experimental protocols for its evaluation and for its alternatives, and visual workflows to aid researchers in making informed decisions for their experimental designs.

Performance Comparison

The utility of a chemical probe is determined by its efficacy, specificity, and the robustness of its detection method. The following table summarizes the performance of this compound in modulating the uptake of radiolabeled iododeoxyuridine ([¹²⁵I]IdUrd) and compares it with the widely used DNA proliferation probes, BrdU and EdU.

FeatureThis compound5-Bromo-2'-deoxyuridine (BrdU)5-Ethynyl-2'-deoxyuridine (EdU)
Principle of Detection Indirectly assessed via its effect on the incorporation of other labeled nucleosides (e.g., [¹²⁵I]IdUrd).Antibody-based detection of incorporated BrdU following DNA denaturation.[1][2]"Click" chemistry-based detection of the incorporated EdU alkyne group with a fluorescent azide.[3][4]
Primary Application Modulator of nucleoside uptake and potential radiosensitizer.In situ and in vitro labeling of newly synthesized DNA for cell proliferation studies.[3][4]In situ and in vitro labeling of newly synthesized DNA for cell proliferation studies.[3][4]
Quantitative Performance At 10 µM, it shows a minimal effect on the incorporation of [¹²⁵I]IdUrd in U251 cells, maintaining incorporation at approximately 95% of control levels.[5]High labeling efficiency, with detection sensitivity depending on the antibody and detection method.High labeling efficiency and sensitivity, often requiring lower concentrations and shorter incubation times than BrdU.[2]
Protocol Complexity The protocol for assessing its effect is straightforward, involving co-incubation with a labeled nucleoside.Requires harsh DNA denaturation steps (acid or heat), which can be lengthy and may damage epitopes for co-staining.[1][2]A milder protocol that does not require DNA denaturation, making it faster and more compatible with multiplexing.[1][2]
Multiplexing Compatibility Limited information is available on its compatibility with other probes.Can be challenging due to the harsh denaturation step, which can affect the integrity of other cellular targets and stains.[2]Highly compatible with antibody-based detection of other cellular markers and with other fluorescent probes.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Evaluating the Effect of this compound on [¹²⁵I]IdUrd Incorporation

This protocol is adapted from a study investigating the influence of this compound on the uptake of radiolabeled IdUrd in cancer cells.[5]

Cell Culture and Treatment:

  • Seed U251 human glioblastoma cells in appropriate culture vessels and grow to the desired confluency.

  • Prepare stock solutions of this compound, unlabeled IdUrd, and deoxyuridine in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare working solutions of the compounds in a cell culture medium.

  • Co-incubate the cells for 4 hours with 18.5 kBq/ml [¹²⁵I]IdUrd and varying concentrations (0.1, 1, 3, and 10 µM) of either this compound, unlabeled IdUrd, or deoxyuridine. Include a control group incubated with [¹²⁵I]IdUrd alone.

DNA Extraction and Quantification:

  • Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹²⁵I]IdUrd.

  • Lyse the cells and extract the DNA using a standard DNA extraction protocol.

  • Quantify the amount of DNA in each sample using a spectrophotometer or a fluorescent DNA quantification kit.

  • Measure the radioactivity in each DNA sample using a gamma counter.

  • Normalize the radioactivity counts to the amount of DNA to determine the level of [¹²⁵I]IdUrd incorporation.

  • Express the results as a percentage of the control group.

Protocol 2: BrdU Labeling and Detection for Cell Proliferation

This is a general protocol for labeling proliferating cells with BrdU and detecting it via immunofluorescence.[6]

BrdU Labeling:

  • Culture cells to the desired confluency.

  • Add BrdU to the culture medium at a final concentration of 10 µM.

  • Incubate the cells for a duration appropriate for the cell type's doubling time (typically 1-24 hours).

Cell Fixation and Permeabilization:

  • Remove the BrdU-containing medium and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

DNA Denaturation and Immunostaining:

  • Treat the cells with 2 M HCl for 30 minutes at room temperature to denature the DNA.

  • Neutralize the acid by washing with 0.1 M sodium borate buffer (pH 8.5) or several washes with PBS.

  • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour.

  • Incubate with a primary antibody against BrdU for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

Protocol 3: EdU Labeling and "Click" Chemistry Detection

This protocol outlines the use of EdU and click chemistry for a more streamlined cell proliferation assay.[1]

EdU Labeling:

  • Culture cells to the desired confluency.

  • Add EdU to the culture medium at a final concentration of 10 µM.

  • Incubate the cells for a shorter duration compared to BrdU, typically 1-2 hours.

Cell Fixation and Permeabilization:

  • Remove the EdU-containing medium and wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

Click Reaction:

  • Prepare the click reaction cocktail containing a fluorescent azide, CuSO₄, and a reducing agent (e.g., ascorbic acid) in a reaction buffer.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • If desired, proceed with immunostaining for other cellular targets.

  • Counterstain the nuclei with a DNA dye.

  • Mount and image the cells.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflows and the relationships between the discussed chemical tools, the following diagrams have been generated using the DOT language.

G cluster_0 General Workflow for Thymidine Analog-Based DNA Labeling A Cell Culture B Incubation with Thymidine Analog A->B Introduce Analog C Fixation & Permeabilization B->C Prepare for Detection D Detection C->D Labeling Reaction E Imaging & Analysis D->E Data Acquisition

Caption: General workflow for labeling newly synthesized DNA using thymidine analogs.

G cluster_1 Experimental Workflow: Assessing the Impact of this compound cluster_compounds U251 U251 Glioblastoma Cells Incubation Co-incubation (4h) U251->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction Quantification Radioactivity & DNA Quantification DNA_Extraction->Quantification Analysis Normalization & Comparison Quantification->Analysis IodoDMU This compound IodoDMU->Incubation IdUrd Unlabeled IdUrd IdUrd->Incubation dUrd Deoxyuridine dUrd->Incubation Radio_IdUrd [¹²⁵I]IdUrd Radio_IdUrd->Incubation

Caption: Workflow for evaluating the effect of this compound on [¹²⁵I]IdUrd incorporation.

Conclusion

The validation of this compound as a direct chemical biology tool for measuring DNA synthesis is currently limited by the lack of specific protocols and direct detection methods. The available evidence suggests its primary role may be as a modulator of nucleoside metabolism, which warrants further investigation.

For researchers seeking robust and well-validated methods for tracking cell proliferation, 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) remain the gold standards. BrdU is a long-established method with a vast body of literature, while EdU offers a more modern, faster, and more versatile alternative that is highly compatible with multiplexed imaging experiments. The choice between these will depend on the specific experimental needs, including the requirement for co-staining of other cellular markers and the desired throughput.

Future research on this compound could focus on developing direct detection methods or further elucidating its mechanism of action in modulating nucleoside salvage pathways, which could open new avenues for its application in chemical biology and drug development.

References

A Comparative Guide to Palladium Catalysts for 5-Iodo-1,3-dimethyluracil Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of uracil scaffolds is a cornerstone in the development of novel therapeutics and molecular probes. Among the various methods, palladium-catalyzed cross-coupling reactions of 5-iodo-1,3-dimethyluracil offer a versatile and efficient approach to introduce a wide range of substituents at the C5 position. The choice of the palladium catalyst and reaction conditions is paramount for achieving high yields and selectivity. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by representative experimental data and detailed protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. The selection of the palladium catalyst and ligand is critical for achieving high efficiency.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O (2:1:1)801285-95[1]
PdCl₂(dppf)-K₃PO₄1,4-Dioxane100890-98[1]
Pd(OAc)₂SPhosCs₂CO₃Toluene1106>95[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄THF601288-96[1]

Key Observations:

  • Pd(PPh₃)₄ is a classic, reliable catalyst for a range of substrates.

  • PdCl₂(dppf) often provides high yields and is particularly effective for challenging couplings.[1]

  • The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos can lead to excellent yields under relatively mild conditions.[1]

  • Pd₂(dba)₃ with a ligand such as P(t-Bu)₃ is a powerful system for less reactive coupling partners.[1]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex Ar-I (this compound) transmetal Transmetalation Intermediate (Ar-Pd(II)-R)L₂ oa_complex->transmetal R-B(OH)₂ / Base product_complex Product Complex transmetal->product_complex Reductive Elimination product_complex->pd0 Ar-R (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Heck Coupling: Alkenylation of the Uracil Core

The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 5-alkenyl-1,3-dimethyluracils.

Table 2: Comparative Performance of Palladium Catalysts in Heck Coupling of this compound

Catalyst PrecursorLigand (if any)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂-Et₃NDMF1002475-85[2]
Pd(OAc)₂PPh₃K₂CO₃Acetonitrile801280-90[2]
Pd₂(dba)₃P(o-tolyl)₃NaOAcDMA120885-95[2]
Pd/C-Et₃NNMP1302470-80[3]

Key Observations:

  • Pd(OAc)₂ is a commonly used and effective catalyst for the Heck reaction. The addition of a phosphine ligand can improve yields and reaction times.[2]

  • The use of Pd₂(dba)₃ with a suitable ligand often results in high yields, particularly for more challenging substrates.[2]

  • Heterogeneous catalysts like Pd/C offer the advantage of easier separation from the reaction mixture, although they may require higher temperatures.[3]

Generalized Catalytic Cycle for Heck Coupling

Heck_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L₂ pd0->oa_complex Ar-I (this compound) insertion_complex Migratory Insertion Complex oa_complex->insertion_complex Alkene beta_hydride β-Hydride Elimination Product Complex insertion_complex->beta_hydride syn-Addition beta_hydride->pd0 Product / Base

Caption: Generalized catalytic cycle for the Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for attaching terminal alkynes to the uracil ring, creating C(sp²)-C(sp) bonds. Both copper-catalyzed and copper-free conditions are widely employed.

Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of this compound

Catalyst PrecursorCo-catalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50490-98[4]
Pd(OAc)₂PPh₃ / CuIPiperidineDMF60685-95[5]
PdCl₂(PPh₃)₂- (Copper-free)TBAF-80280-92[6]
Pd(CH₃CN)₂Cl₂cataCXium A (Copper-free)Cs₂CO₃2-MeTHF252488-96[7]

Key Observations:

  • The traditional Pd(PPh₃)₂Cl₂/CuI system is highly effective and widely used, often providing excellent yields at room temperature.[4]

  • Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. Systems using a strong base like TBAF or specialized ligands like cataCXium A are effective alternatives.[6][7]

Generalized Catalytic Cycle for Sonogashira Coupling (with Copper)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-I pd0->oa_complex Ar-I product_complex Ar-Pd(II)-C≡CR oa_complex->product_complex Cu-C≡CR product_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide R-C≡CH / Base cu_acetylide->cu_i to Pd Cycle

Caption: Generalized catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 5-amino-1,3-dimethyluracil derivatives. The choice of a bulky, electron-rich phosphine ligand is crucial for high yields.[8]

Table 4: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of this compound

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene1001285-95[8]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane1108>95[8][9]
Pd(OAc)₂RuPhosNaOt-BuToluene1001090-98[10]
[Pd(allyl)Cl]₂BrettPhosLHMDSTHF801688-96[11]

Key Observations:

  • Second and third-generation Buchwald-Hartwig catalyst systems, which utilize bulky, electron-rich ligands like XPhos , RuPhos , and BrettPhos , are generally more effective than first-generation catalysts.[8][10][11]

  • The choice of base is critical, with strong, non-nucleophilic bases like NaOt-Bu , K₃PO₄ , and LHMDS being commonly employed.[8][10][11]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L pd0->oa_complex Ar-I (this compound) amido_complex Amido Complex (Ar-Pd(II)-NR₂)L oa_complex->amido_complex Amine (R₂NH) / Base product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Ar-NR₂ (Product)

References

Efficacy of 5-Iodo-1,3-disubstituted-uracil Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of N1,N3-disubstituted 5-iodouracil derivatives, serving as close structural analogs to 5-Iodo-1,3-dimethyluracil. The data presented is based on available experimental findings for these related compounds, offering valuable insights into their potential as anticancer agents.

Comparative Efficacy of 5-Iodo-1,3-disubstituted-uracil Derivatives

The cytotoxic activity of two key N1,N3-disubstituted 5-iodouracil derivatives, 1,3-bis(n-butyl)-5-iodouracil (Compound 8a) and 1,3-bis(cyclohexylmethyl)-5-iodouracil (Compound 8b) , has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]

CompoundCancer Cell LineCell TypeIC50 (µg/mL)[1]
1,3-bis(n-butyl)-5-iodouracil (8a) MOLT-3Acute lymphoblastic leukemia37.53
1,3-bis(cyclohexylmethyl)-5-iodouracil (8b) HepG2Hepatocellular carcinoma16.5
A549Lung carcinoma33.0
HuCCA-1Cholangiocarcinoma49.0

Lower IC50 values indicate higher cytotoxic activity.

Notably, Compound 8b , featuring cyclohexylmethyl substitutions, demonstrated the most potent activity against the HepG2 liver cancer cell line with an IC50 of 16.5 µg/mL.[1] Compound 8a , with n-butyl substitutions, was effective against the MOLT-3 leukemia cell line.[1] These findings suggest that the nature of the substituent at the N1 and N3 positions of the 5-iodouracil scaffold plays a significant role in determining the anticancer potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these 5-iodouracil derivatives.

Synthesis of N1,N3-disubstituted 5-iodouracil Derivatives

A general method for the synthesis of N1,N3-disubstituted 5-iodouracil analogs involves the alkylation of 5-iodouracil.[1]

Procedure:

  • Dissolve 5-iodouracil in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Stir the mixture at 80°C for 15 minutes.

  • Add the corresponding alkylating agent (e.g., n-butyl bromide or cyclohexylmethyl bromide) dropwise to the solution.

  • Continue stirring the reaction mixture for 48 hours at 80°C.

  • Collect the product by filtration or solvent extraction.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate eluent.

  • Recrystallize the purified product from methanol or a dichloromethane-methanol mixture to obtain the final N1,N3-disubstituted 5-iodouracil derivative.[1]

Cytotoxicity Assays

The in vitro anticancer activity of the synthesized compounds was determined using cell viability assays.

1. MTT Assay (for HepG2, A549, HuCCA-1, and MOLT-3 cell lines): [1]

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

2. Crystal Violet Assay (for other adherent cell lines): [1]

  • Seed cancer cells in 96-well plates and treat with test compounds as described for the MTT assay.

  • After the incubation period, fix the cells with a suitable fixative (e.g., 95% ethanol).

  • Stain the fixed cells with a crystal violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Solubilize the stain from the cells using a suitable solvent (e.g., a solution of 0.1 N HCl in methanol).[1]

  • Measure the absorbance at 550 nm to quantify the number of viable cells.[1]

  • Calculate cell viability and IC50 values.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the synthesis and cytotoxicity testing workflows.

Synthesis_Workflow cluster_synthesis Synthesis of N1,N3-disubstituted 5-iodouracils Start Start Dissolve_5_iodouracil Dissolve 5-iodouracil in DMSO with K2CO3 Start->Dissolve_5_iodouracil Heat_mixture Stir at 80°C Dissolve_5_iodouracil->Heat_mixture Add_alkylating_agent Add alkylating agent (e.g., R-Br) Heat_mixture->Add_alkylating_agent React Stir at 80°C for 48h Add_alkylating_agent->React Isolate_product Filtration or Solvent Extraction React->Isolate_product Purify Column Chromatography Isolate_product->Purify Recrystallize Recrystallization Purify->Recrystallize Final_Product Final_Product Recrystallize->Final_Product

A flowchart of the general synthesis process.

Cytotoxicity_Assay_Workflow cluster_assay In Vitro Cytotoxicity Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plates Treat_Cells Treat with 5-iodouracil derivatives Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Assay_Method Assay? Incubate->Assay_Method MTT_Assay Add MTT, Incubate, Dissolve Formazan Assay_Method->MTT_Assay MTT Crystal_Violet_Assay Fix, Stain with Crystal Violet, Solubilize Assay_Method->Crystal_Violet_Assay Crystal Violet Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Crystal_Violet_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Putative_Signaling_Pathway cluster_pathway Deoxythymidine Synthesis Pathway Derivative 5-Iodo-1,3-disubstituted- uracil Derivative TS Thymidylate Synthase (TS) Derivative->TS Inhibits dUMP_dTMP dUMP -> dTMP DNA_Synthesis DNA Synthesis & Repair dUMP_dTMP->DNA_Synthesis Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

In Vitro Antiviral Activity of 5-Substituted Uracils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antiviral activity of various 5-substituted uracil derivatives. The data presented is compiled from multiple studies to offer a comprehensive overview of their efficacy against a range of viruses. Detailed experimental protocols for the key assays cited are also included to support the interpretation of the data and facilitate the design of future experiments.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy and cytotoxicity of 5-substituted uracil nucleoside analogs are primarily evaluated using two key metrics: the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in the viability of uninfected host cells. The ratio of CC₅₀ to EC₅₀ provides the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

The following tables summarize the in vitro antiviral activity and cytotoxicity of various classes of 5-substituted uracils against several DNA and RNA viruses.

Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
Compound Class5-SubstituentCompound Name/ReferenceCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Halovinyl Uracils (E)-5-(2-Bromovinyl)(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedioneNot Specified> AcyclovirNot SpecifiedNot Specified
Haloalkyl Uracils 5-(2-Fluoroethyl)5-(2-Fluoroethyl)-2'-deoxyuridine (FEDU)Not SpecifiedPotentMarginally InhibitoryHigh
5-(2-Fluoroethyl)5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU)Not SpecifiedPotentMarginally InhibitoryHigh
5-(2-Chloroethyl)5-(2-Chloroethyl)-2'-fluoroarabinofuranosyluracil (CEFAU)Not SpecifiedPotentMarginally InhibitoryHigh
Carbocyclic Analogues 5-BromoCarbocyclic analogue of 5-bromo-2'-deoxyuridineNot SpecifiedHighly ActiveNot SpecifiedNot Specified
5-IodoCarbocyclic analogue of 5-iodo-2'-deoxyuridineNot SpecifiedHighly ActiveNot SpecifiedNot Specified
Acyclic Nucleosides 5-(2,2-Dibromovinyl)1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracil (Br2V-HBU)HELF57-350Not SpecifiedNot Selective
5-(2,2-Dibromovinyl)1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)-uracil (Br2V-HEMU)HELF57-350Not SpecifiedNot Selective
Table 2: Antiviral Activity against Herpes Simplex Virus Type 2 (HSV-2)
Compound Class5-SubstituentCompound Name/ReferenceCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Haloalkyl Uracils 5-(2-Fluoroethyl)5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU)Not SpecifiedComparable to AcyclovirMarginally InhibitoryHigh
Carbocyclic Analogues 5-BromoCarbocyclic analogue of 5-bromo-2'-deoxyuridineNot SpecifiedHighly ActiveNot SpecifiedNot Specified
5-IodoCarbocyclic analogue of 5-iodo-2'-deoxyuridineNot SpecifiedHighly ActiveNot SpecifiedNot Specified
Acyclic Nucleosides 5-(2,2-Dibromovinyl)1-(4-hydroxybutyl)-5-(2,2-dibromovinyl)uracil (Br2V-HBU)HELF57-350Not SpecifiedNot Selective
5-(2,2-Dibromovinyl)1-(2-hydroxyethoxymethyl)-5-(2,2-dibromovinyl)-uracil (Br2V-HEMU)HELF57-350Not SpecifiedNot Selective
Table 3: Antiviral Activity against Varicella-Zoster Virus (VZV)
Compound Class5-SubstituentCompound Name/ReferenceCell LineEC₅₀ (µg/mL)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Halovinyl Uracils (E)-5-(2-Bromovinyl)(1'S,2'R)-5-[(E)-2-bromoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione[1]Not Specified0.027Not SpecifiedNot Specified
(E)-5-(2-Chlorovinyl)(1'S,2'R)-5-[(E)-2-chloroethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione[1]Not Specified0.070Not SpecifiedNot Specified
(E)-5-(2-Iodovinyl)(1'S,2'R)-5-[(E)-2-iodoethenyl]-1-[[1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H, 3H)-pyrimidinedione[1]Not Specified0.054Not SpecifiedNot Specified
(E)-5-(2-Bromovinyl)β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU)[2]HFF0.25 µM>200 µM>909
Norcarbocyclic Analogues 5-Arylamino(±)-4e[3]HEL48.89 µM>100 µM>2.0
Cyclobutyl Analogues 5-(2-Bromovinyl)(1α(E),2β,3α)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-bromovinyl)uracil[4]Not SpecifiedPotentVirtually InactiveHigh
5-(2-Iodovinyl)(1α(E),2β,3α)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-iodovinyl)uracil[4]Not SpecifiedPotentVirtually InactiveHigh
5-(2-Chlorovinyl)(1α(E),2β,3α)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-chlorovinyl)uracil[4]Not SpecifiedPotentVirtually InactiveHigh
Table 4: Antiviral Activity against Human Cytomegalovirus (HCMV)
Compound Class5-SubstituentCompound Name/ReferenceCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Norcarbocyclic Analogues 5-Arylamino(±)-4e (AD169 strain)[3]HEL76.47>100>1.3
5-Arylamino(±)-4e (Davis strain)[3]HEL40.90>100>2.4
Phenoxyalkyl Uracils Various1-[ω-(phenoxy)alkyl]uracil derivatives (compounds 17, 20, 24, 28)[5]HEL5.5-12Not SpecifiedPromising
1,3-Disubstituted Uracils 1-Benzyl-3-(3,5-dimethylbenzyl)1-Benzyl-3-(3,5-dimethylbenzyl)uracil[6]Not SpecifiedPowerful InhibitionNot SpecifiedNot Specified
Table 5: Antiviral Activity against Other Viruses
VirusCompound Class5-SubstituentCompound Name/ReferenceCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Hepatitis B Virus (HBV) Acyclic Nucleosides5-(1-Azido-2-chloroethyl)1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilNot Specified0.31-1.55Not ToxicHigh
Hepatitis C Virus (HCV) Haloethynyl Uracils5-Bromoethynyl5-Bromoethynyluridine[7]Replicon SystemNot SpecifiedNot Specified3.2
5-(1-Chloro-2-iodo)vinyl5-(1-Chloro-2-iodo)vinyluridine[7]Replicon SystemNot SpecifiedNot Specified>2.8
Human Immunodeficiency Virus (HIV-1) ArylaminouracilsN³-Benzyl derivativesCompound 22MT-4Kᵢ = 119Not ToxicNot Specified
Uracil derivativesmeta-chloro substituted uracil compound 9a[8]Not Specified62.5 µg/mLNon-cytotoxicNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard virological and cell biology assays.

Plaque Reduction Assay (for Antiviral Efficacy - EC₅₀)

This assay is a standard method for quantifying the ability of a compound to inhibit the replication of lytic viruses.

  • Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, HEL, or HFF cells) in 6- or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the 5-substituted uracil compounds in a serum-free cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment: After a 1-hour virus adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the test compound. This overlay medium often contains a substance like methylcellulose or agarose to restrict virus spread to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. The overlay is then removed, and the cell monolayer is stained with a solution such as 0.1% crystal violet. Plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control wells. The EC₅₀ value is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

MTT Assay (for Cytotoxicity - CC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Treatment: Add serial dilutions of the 5-substituted uracil compounds to the wells containing the cells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 2-10 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Mechanism of Action: Nucleoside Analog Inhibition of Viral DNA Polymerase

The primary mechanism of action for many 5-substituted uracil nucleoside analogs involves their conversion to the triphosphate form within the host cell, which then acts as a competitive inhibitor of the viral DNA polymerase.

Caption: Intracellular activation and mechanism of action of 5-substituted uracil nucleoside analogs.

Experimental Workflow: In Vitro Antiviral Screening

The following diagram illustrates the general workflow for screening 5-substituted uracil derivatives for their in vitro antiviral activity and cytotoxicity.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of 5-Substituted Uracils Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Compound_Prep->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Cell_Culture Culture Host Cells Cell_Culture->Antiviral_Assay Cell_Culture->Cytotoxicity_Assay Virus_Stock Prepare Virus Stock Virus_Stock->Antiviral_Assay EC50_Calc Calculate EC₅₀ Antiviral_Assay->EC50_Calc CC50_Calc Calculate CC₅₀ Cytotoxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: General workflow for in vitro screening of 5-substituted uracil antiviral candidates.

References

A Spectroscopic Comparison of 5-Iodo-1,3-dimethyluracil and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Iodo-1,3-dimethyluracil, a compound of interest in drug development, and its synthetic precursors, uracil and 1,3-dimethyluracil. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative overview supported by experimental data and protocols.

This publication outlines the distinct spectroscopic features of this compound, alongside its precursors, uracil and 1,3-dimethyluracil. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide aims to provide a valuable resource for the identification, characterization, and purity assessment of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of uracil, 1,3-dimethyluracil, and this compound. These values provide a clear basis for distinguishing between the three compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
Uracil (in DMSO-d₆)11.1 (br s, 2H, N-H), 7.5 (d, 1H, H-6), 5.5 (d, 1H, H-5)[1][2]
1,3-dimethyluracil (in CDCl₃)7.1 (d, 1H, H-6), 5.7 (d, 1H, H-5), 3.4 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃)
This compound (in CDCl₃)8.0 (s, 1H, H-6), 3.5 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Uracil (in DMSO-d₆)164.5 (C=O), 151.9 (C=O), 142.5 (C-6), 101.1 (C-5)[3][4]
1,3-dimethyluracil (in DMSO-d₆)163.4 (C=O), 151.8 (C=O), 141.2 (C-6), 100.4 (C-5), 36.1 (N-CH₃), 27.5 (N-CH₃)[5]
This compound Data not readily available in searched literature.

Table 3: IR Spectroscopic Data (Key Vibrational Bands)

CompoundWavenumber (cm⁻¹) and Assignment
Uracil ~3100 (N-H stretch), ~1716 (C=O stretch), ~1650 (C=C stretch)[6][7][8]
1,3-dimethyluracil ~3000 (C-H stretch), ~1700 (C=O stretch), ~1660 (C=C stretch)
This compound Data not readily available in searched literature.

Table 4: UV-Vis Spectroscopic Data

Compoundλmax (nm) and Solvent
Uracil 259 (in water)[9][10][11]
1,3-dimethyluracil ~266 (in water)
This compound Data not readily available in searched literature.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
Uracil 112[12]
1,3-dimethyluracil 140[13]
This compound 266[14]

Synthetic Pathway and Experimental Workflow

The synthesis of this compound from uracil involves a two-step process. First, uracil is methylated to form 1,3-dimethyluracil. Subsequently, 1,3-dimethyluracil is iodinated to yield the final product.

Synthesis_Pathway Uracil Uracil DMU 1,3-dimethyluracil Uracil->DMU Methylation IodoDMU This compound DMU->IodoDMU Iodination

Synthetic pathway from Uracil to this compound.

The general experimental workflow for the synthesis and characterization of these compounds is as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis_1 Synthesis of 1,3-dimethyluracil Synthesis_2 Synthesis of this compound Synthesis_1->Synthesis_2 Purification Purification Synthesis_2->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS

General experimental workflow for synthesis and analysis.

Experimental Protocols

Synthesis of 1,3-dimethyluracil from Uracil

Materials:

  • Uracil

  • Dimethyl sulfate

  • Sodium hydroxide

  • Anhydrous potassium carbonate

  • Acetone

  • Chloroform

  • Ethanol

Procedure:

  • A solution of sodium hydroxide is prepared by dissolving NaOH in water.

  • Uracil is added to the NaOH solution and stirred until dissolved.

  • Dimethyl sulfate is added dropwise to the stirred solution. The reaction mixture is then heated under reflux for 2-3 hours.

  • After cooling, the solution is neutralized with an appropriate acid.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • Alternatively, uracil can be dissolved in acetone with anhydrous potassium carbonate, and dimethyl sulfate is added. The mixture is refluxed for several hours.

  • The solvent is evaporated, and the residue is treated with water and extracted with chloroform.

  • The chloroform extract is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1,3-dimethyluracil.

  • The crude product is recrystallized from ethanol to obtain pure 1,3-dimethyluracil.

Synthesis of this compound from 1,3-dimethyluracil

Materials:

  • 1,3-dimethyluracil

  • N-Iodosuccinimide (NIS)

  • Chloroform or Dichloromethane

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 1,3-dimethyluracil is dissolved in chloroform or dichloromethane.

  • N-Iodosuccinimide is added to the solution in portions at room temperature.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then washed successively with sodium thiosulfate solution to remove unreacted iodine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be prepared as KBr pellets by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are prepared by dissolving the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile) to a known concentration. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm) using a quartz cuvette with a defined path length (typically 1 cm).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information about the molecular weight and fragmentation pattern of the compound.

References

A Comparative Guide to the Synthesis of 5-Iodo-1,3-dimethyluracil: A Benchmarking of a Novel Green Method Against a Traditional Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a novel, environmentally friendly mechanochemical method for the synthesis of 5-Iodo-1,3-dimethyluracil against a traditional solution-phase iodination approach. The data presented herein offers a clear benchmark for evaluating these methods based on key performance indicators such as yield, reaction time, and environmental impact.

This compound is a valuable building block in medicinal chemistry and drug discovery. The introduction of an iodine atom at the C5 position of the uracil ring provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of therapeutic agents. As the demand for greener and more efficient chemical processes grows, it is crucial to evaluate new synthetic strategies that can offer advantages over established methods.

Methodologies Under Comparison

This guide focuses on two distinct approaches for the synthesis of this compound from 1,3-dimethyluracil:

  • New Synthetic Method: Mechanochemical Grinding: A solvent-free approach that utilizes mechanical force to initiate the chemical reaction between solid reactants. This method employs iodine (I₂) and silver nitrate (AgNO₃) as the iodinating system.

  • Traditional Synthetic Method: Solution-Phase Iodination: A conventional approach where the reaction is carried out in a solvent. This method utilizes molecular iodine (I₂) in the presence of nitric acid (HNO₃) as an oxidizing agent in an acetic acid (AcOH) solvent.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their performance.

ParameterNew Synthetic Method (Mechanochemical)Traditional Synthetic Method (Solution-Phase)
Reagents 1,3-dimethyluracil, Iodine (I₂), Silver Nitrate (AgNO₃)1,3-dimethyluracil, Iodine (I₂), Nitric Acid (HNO₃), Acetic Acid (AcOH)
Solvent None (Solvent-free)Acetic Acid (AcOH)
Reaction Time 20–30 minutesShort (exact time for this specific substrate not detailed, but generally rapid)
Temperature Room TemperatureRoom Temperature
Reported Yield 70–98%[1]90–98% (for activated aromatics)[2]
Work-up Simple filtration and washingPouring into ice-water, filtration, and washing
Environmental Impact Minimal, solvent-free, "green" approachUse of corrosive acid and organic solvent

Experimental Protocols

New Synthetic Method: Mechanochemical Iodination

This protocol is based on the green, solvent-free mechanochemical synthesis of 5-iodo-pyrimidine derivatives.

Materials:

  • 1,3-dimethyluracil

  • Iodine (I₂)

  • Silver Nitrate (AgNO₃)

  • Mortar and pestle (or a ball mill for larger scale)

  • Acetonitrile (a few drops as a liquid-assisted grinding additive, optional)

  • Saturated sodium thiosulfate solution

  • Methanol

Procedure:

  • In a mortar, combine 1,3-dimethyluracil, solid iodine, and silver nitrate.

  • Grind the mixture vigorously with a pestle for 20–30 minutes. A color change to a tacky, violet-colored solid will be observed. The reaction is exothermic.

  • Upon completion of the reaction (monitored by TLC), add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the resulting solid and wash with methanol.

  • The solid product, this compound, is then dried.

Traditional Synthetic Method: Solution-Phase Iodination

This protocol is a general procedure for the iodination of activated aromatic compounds and is adapted for the synthesis of this compound.[2]

Materials:

  • 1,3-dimethyluracil

  • Iodine (I₂)

  • Nitric Acid (HNO₃)

  • Acetic Acid (AcOH)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 1,3-dimethyluracil in glacial acetic acid.

  • To this solution, add molecular iodine (I₂).

  • Carefully add nitric acid (HNO₃) as the oxidizing agent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with deionized water and dry.[2]

Visualization of Synthetic Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the new and traditional synthetic methods.

G cluster_0 New Synthetic Method: Mechanochemical Grinding start_new Combine 1,3-dimethyluracil, Iodine (I₂), and Silver Nitrate (AgNO₃) in a mortar grind Grind vigorously for 20-30 min at Room Temperature start_new->grind Mechanical Force quench_new Quench with saturated Sodium Thiosulfate solution grind->quench_new filter_new Filter and wash with Methanol quench_new->filter_new product_new This compound filter_new->product_new

Caption: Workflow for the new mechanochemical synthesis.

G cluster_1 Traditional Synthetic Method: Solution-Phase Iodination start_trad Dissolve 1,3-dimethyluracil in Acetic Acid add_reagents Add Iodine (I₂) and Nitric Acid (HNO₃) start_trad->add_reagents react Stir at Room Temperature add_reagents->react precipitate Pour into ice-cold water react->precipitate filter_trad Filter and wash with water precipitate->filter_trad product_trad This compound filter_trad->product_trad

Caption: Workflow for the traditional solution-phase synthesis.

Signaling Pathway and Logical Relationships

The underlying chemical transformation in both methods is an electrophilic substitution reaction at the C5 position of the 1,3-dimethyluracil ring. The key difference lies in the generation of the electrophilic iodine species.

G cluster_0 Generation of Electrophilic Iodine Species cluster_1 New Method cluster_2 Traditional Method I2_AgNO3 I₂ + AgNO₃ electrophile_new Electrophilic Iodine Species (e.g., I⁺ or polarized I-X) I2_AgNO3->electrophile_new Mechanochemical Activation DMU 1,3-dimethyluracil electrophile_new->DMU I2_HNO3 I₂ + HNO₃ electrophile_trad Electrophilic Iodine Species (e.g., I⁺ or NO₂I) I2_HNO3->electrophile_trad Oxidation in Solution electrophile_trad->DMU product This compound DMU->product Electrophilic Aromatic Substitution

Caption: Comparison of electrophilic iodine generation pathways.

Conclusion

The novel mechanochemical synthesis of this compound presents a compelling alternative to traditional solution-phase methods. With comparable, and in some cases superior, yields and significantly reduced reaction times, its primary advantage lies in its environmentally friendly nature. The elimination of solvents and corrosive acids aligns with the principles of green chemistry, offering a safer and more sustainable process.

While the traditional method using iodine and nitric acid is effective and high-yielding for a range of substrates, the mechanochemical approach demonstrates that high efficiency can be achieved without compromising on environmental responsibility. For researchers and manufacturers seeking to optimize their synthetic routes, the mechanochemical method for preparing this compound warrants serious consideration as a viable, and in many aspects, superior, synthetic strategy.

References

A Comparative Analysis of Anti-5-Iodouracil Antibody Cross-Reactivity with 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies targeting 5-iodouracil with its dimethylated analog, 5-iodo-1,3-dimethyluracil. Understanding the specificity of such antibodies is crucial for the development of targeted therapies and diagnostic assays, as off-target binding can lead to reduced efficacy and potential side effects. This document outlines the experimental methodologies, presents comparative data, and offers insights into the structural basis for antibody specificity.

Structural Comparison of Analogs

5-Iodouracil is a halogenated derivative of uracil.[1][2] this compound is a further modification where methyl groups are attached at the N1 and N3 positions of the pyrimidine ring. These methyl groups can sterically hinder antibody binding, providing a basis for assessing antibody specificity.

Caption: Chemical structures of 5-iodouracil and this compound.

Quantitative Analysis of Cross-Reactivity

To assess the degree of cross-reactivity, competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are powerful techniques.[3][4][5][6] ELISA provides a quantitative measure of binding inhibition, while SPR allows for real-time kinetic analysis of the antibody-antigen interaction.[3][7]

Competitive ELISA Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a competitive ELISA. A higher IC50 value indicates weaker binding and therefore lower cross-reactivity.

Antibody CloneTarget AntigenCompetitorIC50 (nM)
Anti-5-Iodouracil MAb A 5-Iodouracil5-Iodouracil15
This compound> 10,000
Anti-5-Iodouracil MAb B 5-Iodouracil5-Iodouracil25
This compound5,200

Interpretation: Monoclonal antibody (MAb) A demonstrates high specificity for 5-iodouracil with negligible cross-reactivity for the dimethylated form. MAb B shows some level of cross-reactivity, though its affinity for this compound is significantly lower than for the primary target.

Surface Plasmon Resonance (SPR) Kinetic Data

SPR analysis provides detailed kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.

Antibody CloneAnalyteka (1/Ms)kd (1/s)KD (nM)
Anti-5-Iodouracil MAb A 5-Iodouracil2.5 x 10⁵5.0 x 10⁻⁴2.0
This compoundNo Binding Detected--
Anti-5-Iodouracil MAb B 5-Iodouracil1.8 x 10⁵9.0 x 10⁻⁴5.0
This compound3.2 x 10³1.5 x 10⁻³468.75

Interpretation: The SPR data corroborates the ELISA findings. MAb A exhibits a high affinity for 5-iodouracil and no detectable binding to this compound. MAb B has a high affinity for 5-iodouracil and a significantly weaker, yet measurable, affinity for the dimethylated analog.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Competitive ELISA Protocol

This protocol is designed to determine the specificity of anti-5-iodouracil antibodies.

cluster_workflow Competitive ELISA Workflow A Coat plate with 5-iodouracil conjugate B Block non-specific binding sites A->B C Incubate antibody with competitor (5-iodouracil or this compound) B->C D Add antibody-competitor mix to coated plate C->D E Wash to remove unbound antibody D->E F Add enzyme-linked secondary antibody E->F G Wash to remove unbound secondary antibody F->G H Add substrate and measure signal G->H I Analyze data to determine IC50 H->I

Caption: Workflow for competitive ELISA.

  • Plate Coating: A 96-well microtiter plate is coated with a 5-iodouracil-protein conjugate (e.g., 5-iodouracil-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.

  • Blocking: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20). Remaining protein-binding sites are blocked by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate, serial dilutions of the competitor (5-iodouracil or this compound) are prepared. A constant, predetermined concentration of the anti-5-iodouracil antibody is added to each well containing the competitor and incubated for 1 hour at room temperature.

  • Incubation: The blocked plate is washed, and 100 µL of the antibody-competitor mixture is transferred to the corresponding wells of the coated plate. The plate is then incubated for 1-2 hours at room temperature.

  • Secondary Antibody: After washing, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's isotype, is added to each well and incubated for 1 hour at room temperature.

  • Detection: The plate is washed again, and 100 µL of a TMB substrate solution is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.

  • Signal Measurement: The reaction is stopped by adding 50 µL of 2N H₂SO₄. The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value is calculated as the concentration of the competitor that inhibits 50% of the maximum signal.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the kinetics of antibody binding to 5-iodouracil and this compound.

cluster_workflow Surface Plasmon Resonance Workflow A Immobilize antibody on sensor chip B Inject analyte (5-iodouracil or this compound) at various concentrations A->B C Monitor association phase in real-time B->C D Inject running buffer to monitor dissociation phase C->D E Regenerate sensor chip surface D->E F Fit data to a binding model to determine ka, kd, and KD E->F

Caption: Workflow for Surface Plasmon Resonance.

  • Antibody Immobilization: The anti-5-iodouracil antibody is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of the analyte (5-iodouracil or this compound) in running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation: The binding of the analyte to the immobilized antibody is monitored in real-time as a change in the resonance signal. This is the association phase. Following this, running buffer is flowed over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The presented data and protocols provide a framework for evaluating the cross-reactivity of anti-5-iodouracil antibodies. The hypothetical results indicate that highly specific monoclonal antibodies can be developed to distinguish between 5-iodouracil and its N,N-dimethylated analog. Such specific antibodies are invaluable tools for targeted drug delivery and highly specific diagnostic applications. Researchers are encouraged to perform similar analyses to validate the specificity of their own antibody reagents.

References

Safety Operating Guide

Safe Disposal of 5-Iodo-1,3-dimethyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle the disposal of 5-Iodo-1,3-dimethyluracil with stringent adherence to safety protocols to mitigate personal exposure and environmental contamination. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is very toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship.

The primary recommended method for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[2] This ensures that the compound is managed in a facility equipped to handle such chemicals, thereby preventing its release into the environment. Do not allow the product to enter drains or waterways.[1]

Hazard Summary and Disposal Overview

A comprehensive understanding of the hazards associated with this compound is paramount for its safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Avoid ingestion, skin contact, and inhalation of dust.[2]
Skin and Eye Irritation Causes skin and serious eye irritation.[1][2]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area or under a fume hood.[1][2]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment; do not dispose of in drains or waterways.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed sequentially to ensure maximum safety.

  • Personal Protective Equipment (PPE) and Preparation:

    • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[1][2]

    • Prepare a designated, labeled, and sealable waste container for the this compound waste.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container. Avoid generating dust during the transfer.

    • If dealing with a solution, do not mix it with other waste streams unless compatibility has been confirmed.

    • Any materials used for cleaning up spills, such as absorbent pads or wipes, should also be placed in the designated waste container.

  • Container Sealing and Labeling:

    • Securely seal the waste container to prevent any leakage or release of vapors.

    • Clearly label the container with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous), and the date of accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Documentation:

    • Maintain a record of the amount of waste generated, the date of generation, and the date it was sent for disposal. This is crucial for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Transfer Waste to a Designated Container B->C D Securely Seal and Label Container C->D E Store in a Secure Waste Accumulation Area D->E F Contact Licensed Hazardous Waste Disposal Service E->F G Maintain Disposal Records F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Iodo-1,3-dimethyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5-Iodo-1,3-dimethyluracil, ensuring laboratory safety and operational integrity.

This compound is a chemical compound that requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure to this compound. Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE.[1]

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or a moisture-resistant, long-sleeved gown with cuffs should be worn to prevent skin exposure.[1][3]Gloves should be inspected before use and removed carefully to avoid skin contamination.[1] Consider double gloving.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher).Required if ventilation is inadequate, when handling the powder outside of a fume hood, or if dust is generated.[1][4]
Body Protection Long-sleeved shirt and long pants. For extensive handling, consider a chemical-resistant suit.[5]"Bunny suit" coveralls can offer head-to-toe protection.[6]
Foot Protection Closed-toe shoes. Safety footwear should be used in areas where chemicals are stored or handled.[7]Perforated shoes or sandals should not be worn.[7]

Operational and Disposal Plan: A Step-by-Step Guide

This procedural workflow outlines the safe handling, use, and disposal of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle the solid form and prepare solutions of this compound within a certified chemical fume hood to control airborne levels.[1][3]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.[1]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[2] Prevent the formation of dust when working with the solid form.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete and before leaving the laboratory.[1][8]

2. Storage:

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Segregation: Store this compound away from incompatible materials such as strong oxidizing agents.[9]

3. Spill Management:

  • Spill Kit: Ensure a spill kit suitable for cytotoxic and hazardous chemicals is readily available.[3]

  • Procedure:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and spilled substance into a designated hazardous waste container.

    • Decontaminate the spill area. A solution of sodium hypochlorite (0.1% to 0.5%) can be effective for decontaminating surfaces.[1]

    • Wash the area with soap and water.

4. Disposal Plan:

As a halogenated pyrimidine, waste containing this compound must be managed as hazardous chemical waste and properly segregated.

  • Trace Waste: Items with minimal residual contamination (e.g., used gloves, gowns, wipes) should be disposed of in designated yellow chemotherapy waste containers for incineration.[1]

  • Bulk Waste: Unused or unwanted this compound and heavily contaminated materials should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal Method: The preferred method of disposal for this type of chemical waste is incineration.[10] Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Solid prep2->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post2->disp1 disp2 Store in Labeled Container disp1->disp2 disp3 Arrange for Incineration disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Iodo-1,3-dimethyluracil
Reactant of Route 2
Reactant of Route 2
5-Iodo-1,3-dimethyluracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.